Product packaging for (r)-2-(Thiazol-2-yl)but-3-yn-2-ol(Cat. No.:)

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B2451518
M. Wt: 153.20 g/mol
InChI Key: JJCFOOAPKUJAIV-SSDOTTSWSA-N
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Description

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NOS B2451518 (r)-2-(Thiazol-2-yl)but-3-yn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFOOAPKUJAIV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C#C)(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (r)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (r)-2-(thiazol-2-yl)but-3-yn-2-ol, a chiral intermediate with significant potential in pharmaceutical synthesis. The document details its known chemical and physical properties, a proposed experimental protocol for its enantioselective synthesis, and discusses its potential biological significance based on the established activities of related thiazole-containing compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a chiral propargyl alcohol containing a thiazole (B1198619) moiety. The unique combination of a stereocenter, a reactive alkyne group, and a biologically active thiazole ring makes this compound a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] The thiazole ring is a key structural component in numerous approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5][6][7] The propargyl alcohol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the construction of diverse molecular architectures. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1202769-72-9[9]
Molecular Formula C₇H₇NOS[9][10]
Molecular Weight 153.20 g/mol [9][10]
Appearance Inferred to be a liquid at room temperatureN/A
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[2]

Experimental Protocols: Proposed Enantioselective Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the enantioselective synthesis of propargyl alcohols and the formation of thiazole derivatives, a plausible and detailed protocol is proposed below. This protocol is adapted from general procedures for the asymmetric addition of terminal alkynes to ketones, a common and effective method for generating chiral propargyl alcohols.[11][12]

3.1. Reaction Scheme

The proposed synthesis involves the enantioselective addition of ethynyltrimethylsilane to 2-acetylthiazole (B1664039), followed by deprotection of the silyl (B83357) group. An alternative, more direct approach would be the direct addition of acetylene (B1199291) to 2-acetylthiazole, though handling acetylene gas requires specialized equipment. The use of a chiral catalyst, such as a zinc-amino alcohol complex, is crucial for achieving high enantioselectivity.

3.2. Materials and Methods

  • Materials: 2-Acetylthiazole, ethynyltrimethylsilane, diethylzinc (B1219324) (1.0 M solution in hexanes), (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (or another suitable chiral ligand), anhydrous toluene (B28343), hydrochloric acid (1 M), sodium bicarbonate (saturated solution), magnesium sulfate, ethyl acetate (B1210297), hexanes.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer, dropping funnel, rotary evaporator, column chromatography setup.

3.3. Detailed Procedure

  • Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (0.12 mmol) in anhydrous toluene (5 mL). To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mmol) dropwise at room temperature. Stir the resulting solution for 1 hour.

  • Alkynylation Reaction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve 2-acetylthiazole (10 mmol) in anhydrous toluene (20 mL). Add the 2-acetylthiazole solution to the catalyst mixture. Subsequently, add ethynyltrimethylsilane (12 mmol) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Quenching and Work-up: Once the reaction is complete (typically after 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification of Silyl-protected Intermediate: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield (r)-2-(thiazol-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol.

  • Desilylation: Dissolve the purified silyl-protected intermediate in methanol (B129727) (20 mL). Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification: Neutralize the reaction with 1 M hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography to obtain this compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, its structural components suggest significant potential in drug discovery.

  • Thiazole Moiety: The thiazole ring is a well-established pharmacophore present in a multitude of drugs with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

  • Chiral Propargyl Alcohol: This functional group is a versatile handle for further chemical modifications. It can participate in various reactions such as click chemistry, cyclizations, and substitutions, allowing for the synthesis of a wide array of more complex molecules. The chirality of the alcohol is often crucial for the specific interaction with biological targets.

  • Intermediate in Pharmaceutical Synthesis: It has been noted that this compound is utilized as a key chiral intermediate in the synthesis of pharmaceutical agents, with particular mention of anticoagulant and antiplatelet drugs.[2] This suggests its role in the development of therapies for cardiovascular diseases.

Given this information, a logical workflow for the further investigation of this compound would involve its synthesis followed by a screening cascade to evaluate its biological activities.

Visualizations

Diagram 1: Proposed Synthetic and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Drug Development start 2-Acetylthiazole & Ethynyltrimethylsilane reaction Asymmetric Alkynylation start->reaction catalyst Chiral Catalyst ((1R,2S)-(-)-N,N-Dimethyl- 1,2-diphenylethylenediamine/ZnEt2) catalyst->reaction deprotection Desilylation reaction->deprotection product This compound deprotection->product screening Biological Activity Screening product->screening anticoagulant Anticoagulant Assays screening->anticoagulant Primary Target antiplatelet Antiplatelet Assays screening->antiplatelet Primary Target antimicrobial Antimicrobial Assays screening->antimicrobial Secondary Screen anticancer Anticancer Assays screening->anticancer Secondary Screen lead_opt Lead Optimization anticoagulant->lead_opt antiplatelet->lead_opt

Caption: A logical workflow for the synthesis and potential biological evaluation of this compound.

Conclusion

This compound is a chiral molecule with considerable potential as a building block in medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a consolidated overview of its known properties and a detailed, plausible protocol for its synthesis based on established chemical principles. The known biological activities of thiazole derivatives, coupled with its reported use as an intermediate for anticoagulant and antiplatelet drugs, highlight promising avenues for future research and drug development efforts centered around this compound. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Spectral Data of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral tertiary propargyl alcohol containing a thiazole (B1198619) moiety. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and drug development.[1] Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standard experimental protocols.

Predicted Spectral Data

The spectral characteristics of this compound are dictated by its key structural features: a thiazole ring, a tertiary alcohol, a terminal alkyne, and a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the acetylenic proton, the hydroxyl proton, and the methyl protons.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the thiazole ring, the quaternary and acetylenic carbons of the butynyl group, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-H4~7.7~143
Thiazole-H5~7.3~120
Acetylenic-H~2.5-
Hydroxyl-OHVariable (broad)-
Methyl-CH₃~1.6~30
Quaternary-C-~70
Acetylenic-C (terminal)-~75
Acetylenic-C (internal)-~85
Thiazole-C2-~170

Note: Predicted values are based on analogous compounds and general chemical shift ranges.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the alcohol, the C-H and C≡C stretches of the terminal alkyne, and vibrations of the thiazole ring.

Table 2: Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
AlcoholO-H stretch3600-3200Strong, Broad
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
Terminal AlkyneC≡C stretch2260-2100Weak to Medium
Thiazole RingC=N, C=C stretches1650-1400Medium
AlkylC-H stretch3000-2850Medium
AlcoholC-O stretch1260-1000Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the loss of functional groups.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Significance
153[M]⁺Molecular Ion
138[M - CH₃]⁺Loss of a methyl group
125[M - C₂H₂]⁺Loss of acetylene
110[M - CH₃ - C₂H₂]⁺Sequential loss of methyl and acetylene
85[Thiazole]⁺Thiazole ring fragment

Note: The relative intensities of the peaks will depend on the ionization conditions.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to acquire the spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and record their abundance.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Spectroscopic analysis workflow for this compound.

Logical Relationship of Functional Groups to Spectral Data

This diagram shows the relationship between the functional groups of the molecule and their expected spectral signatures.

G cluster_functional_groups Functional Groups cluster_spectral_signatures Spectral Signatures Molecule This compound Thiazole Thiazole Ring Molecule->Thiazole Alcohol Tertiary Alcohol Molecule->Alcohol Alkyne Terminal Alkyne Molecule->Alkyne Methyl Methyl Group Molecule->Methyl NMR_Thiazole Aromatic ¹H & ¹³C signals Thiazole->NMR_Thiazole MS_Frag Characteristic Fragmentations Thiazole->MS_Frag IR_OH Broad O-H stretch (~3400 cm⁻¹) Alcohol->IR_OH Alcohol->MS_Frag NMR_Alkyne Acetylenic ¹H & ¹³C signals Alkyne->NMR_Alkyne IR_Alkyne ≡C-H & C≡C stretches Alkyne->IR_Alkyne NMR_Methyl Singlet ¹H signal (~1.6 ppm) Methyl->NMR_Methyl

Caption: Correlation of functional groups to expected spectral data.

References

An In-depth Technical Guide on the Solubility of (R)-2-(thiazol-2-yl)but-3-yn-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the chiral molecule (R)-2-(thiazol-2-yl)but-3-yn-2-ol in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive analysis based on its structural features and the known properties of related chemical entities. It outlines the expected solubility profile, provides a general experimental protocol for solubility determination, and presents a conceptual workflow for solubility studies. This guide serves as a foundational resource for researchers working with this compound in areas such as agrochemical and pharmaceutical synthesis.

Introduction

This compound is a specialized organic molecule featuring a chiral center, a hydroxyl group, a terminal alkyne, and a thiazole (B1198619) ring. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals like fungicides and plant growth regulators.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development.

Predicted Solubility Profile

Key Structural Features Influencing Solubility:

  • Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring can participate in dipole-dipole interactions and potentially hydrogen bonding, contributing to solubility in polar solvents.

  • Hydroxyl Group (-OH): This group is capable of forming strong hydrogen bonds, which will significantly enhance solubility in polar protic solvents like alcohols.

  • Alkyne Group (C≡CH): The terminal alkyne is a weakly polar functional group and contributes to the overall non-polar character of the molecule.

  • Chiral Butanol Backbone: The carbon framework is hydrophobic and will favor solubility in less polar solvents.

Based on these features, the following qualitative solubility profile is anticipated:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol (B129727), ethanol). A study on the related compound 2-amino-5-methylthiazole (B129938) showed high solubility in methanol and ethyl acetate.[2]

  • Moderate Solubility: Likely in solvents of intermediate polarity (e.g., dichloromethane, chloroform).

  • Low Solubility: Expected in non-polar solvents (e.g., toluene (B28343), cyclohexane). The solubility of 2-amino-5-methylthiazole was found to be low in toluene and cyclohexane.[2]

For a related, simpler compound, 3-Butyn-2-ol, its polar hydroxyl group renders it soluble in polar solvents, while the alkyne component adds hydrophobicity, limiting its compatibility with non-polar solvents.[3]

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents has been published. The following table is provided as a template for researchers to populate as experimental data becomes available.

Organic Solvent Solvent Class Temperature (°C) Solubility (g/L) Molar Solubility (mol/L)
MethanolPolar Protic25Data not availableData not available
EthanolPolar Protic25Data not availableData not available
IsopropanolPolar Protic25Data not availableData not available
AcetonePolar Aprotic25Data not availableData not available
Ethyl AcetatePolar Aprotic25Data not availableData not available
AcetonitrilePolar Aprotic25Data not availableData not available
DichloromethaneHalogenated25Data not availableData not available
TolueneAromatic25Data not availableData not available
CyclohexaneNon-polar25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol based on the isothermal saturation method, which can be employed to determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the solute.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for experimental solubility determination and subsequent data modeling.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Weigh excess solute B Add known volume of solvent A->B C Isothermal agitation (e.g., 24-72h) B->C D Phase Separation (Settling/Centrifugation) C->D F Quantitative Analysis (e.g., HPLC) E Supernatant filtration D->E E->F G Calculate Solubility F->G H Thermodynamic Modeling (e.g., Apelblat, NRTL) G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the molecule's functional groups, suggests higher solubility in polar solvents. The provided experimental protocol offers a standardized method for determining the precise solubility, and the workflow diagram visually outlines this process. The generation of such empirical data will be invaluable for the efficient use of this compound in synthetic chemistry and drug development. Thiazole derivatives are significant in medicinal chemistry, with applications as antimicrobials, anti-inflammatory agents, and antineoplastics.[4][5][6] Therefore, a thorough understanding of their physicochemical properties, such as solubility, is paramount for future research and development.

References

An In-depth Technical Guide on the Stability of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral molecule of interest in pharmaceutical and agrochemical research. Its unique structure, featuring a heterocyclic thiazole (B1198619) ring and a reactive tertiary propargyl alcohol, suggests potential for diverse biological activity. However, these same functional groups may also be susceptible to degradation under various environmental conditions, impacting the compound's shelf-life, efficacy, and safety. This guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, a critical component of drug development.

Predicted Stability Profile

The stability of a pharmaceutical compound is assessed by subjecting it to stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Based on its constituent functional groups, the following degradation pathways are anticipated for this compound.

Hydrolytic Stability

The thiazole ring itself is generally stable to hydrolysis.[3] However, extreme pH conditions could potentially lead to degradation over extended periods. The tertiary alcohol and the alkyne group are also relatively stable to hydrolysis under neutral conditions.

Oxidative Stability

The tertiary propargyl alcohol moiety is a likely site for oxidative degradation.[4][5][6][7][8] Exposure to oxidizing agents could lead to the formation of the corresponding ketone, 2-(thiazol-2-yl)but-3-yn-2-one. The thiazole ring may also be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

Photostability

Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[3][9] A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that can rearrange into various degradation products.[9] Exposure to UV and visible light is therefore expected to be a critical stress factor.

Thermal Stability

In general, internal alkynes are more thermodynamically stable than terminal alkynes.[10] While the molecule is expected to be reasonably stable at ambient temperatures, elevated temperatures could induce decomposition, potentially leading to complex mixtures of byproducts.[10]

Hypothetical Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2][11][12][13][14][15][16][17][18]

Data Presentation

The following tables summarize hypothetical quantitative data from a comprehensive forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of Active Moiety (%)Major Degradation Product(s)% of Major Degradant(s)Total Impurities (%)Mass Balance (%)
0.1 M HCl72 hours98.5Not Applicable< 0.11.5100.0
0.1 M NaOH72 hours97.2Not Applicable< 0.22.8100.0
3% H₂O₂24 hours85.3DP-OX112.114.799.8
Thermal (80°C)7 days96.8DP-TH12.53.2100.1
Photolytic (ICH Q1B)1.2 million lux hours89.1DP-PH1, DP-PH28.2, 2.110.999.5

DP-OX1: Oxidative Degradant 1, DP-TH1: Thermal Degradant 1, DP-PH1: Photolytic Degradant 1, DP-PH2: Photolytic Degradant 2

Table 2: Purity Analysis of this compound Under Stressed Conditions by a Stability-Indicating HPLC Method

Stress ConditionRetention Time of Parent (min)Peak Purity of ParentResolution from Nearest Peak
Unstressed Control5.4> 0.999N/A
0.1 M HCl5.4> 0.999> 2.0
0.1 M NaOH5.4> 0.999> 2.0
3% H₂O₂5.4> 0.9992.5 (from DP-OX1)
Thermal (80°C)5.4> 0.9993.1 (from DP-TH1)
Photolytic (ICH Q1B)5.4> 0.9992.8 (from DP-PH1)
Experimental Protocols

A detailed methodology is crucial for reproducible stability studies.

3.2.1. Stability-Indicating HPLC Method A reverse-phase HPLC method with UV detection would be developed and validated to separate the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3.2.2. Forced Degradation Protocol Solutions of this compound (1 mg/mL in a suitable solvent like acetonitrile/water) would be subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: The solid compound and a solution are stored at 80°C for 7 days.

  • Photolytic Degradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

Samples are collected at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method. Mass balance is calculated to ensure that all degradation products are accounted for.

3.2.3. Characterization of Degradation Products Major degradation products are isolated using preparative HPLC and their structures elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[19]

Visualization of Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound based on its chemical structure.

G cluster_main Potential Degradation Pathways cluster_oxidative Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (Light/UV) cluster_thermal Thermal Stress (Heat) parent This compound DP_OX1 2-(thiazol-2-yl)but-3-yn-2-one (DP-OX1) parent->DP_OX1 Oxidation DP_PH1 Endoperoxide Intermediate parent->DP_PH1 [4+2] Cycloaddition with ¹O₂ DP_TH1 Isomeric Impurity (DP-TH1) parent->DP_TH1 Isomerization DP_PH2 Rearranged Product (DP-PH2) DP_PH1->DP_PH2 Rearrangement

Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study is depicted below.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/DAD neutralize->analyze mass_balance Calculate Mass Balance analyze->mass_balance peak_purity Assess Peak Purity analyze->peak_purity characterize Isolate & Characterize Degradants (LC-MS, NMR) analyze->characterize report Report Findings mass_balance->report peak_purity->report characterize->report

A typical workflow for conducting forced degradation studies.

Conclusion

While specific stability data for this compound remains to be experimentally determined, this guide provides a robust framework for such an investigation. The presence of the thiazole ring and the tertiary propargyl alcohol suggests that the molecule is most likely susceptible to oxidative and photolytic degradation. A thorough forced degradation study, as outlined, is imperative to understand its stability profile, identify potential degradants, and develop a validated, stability-indicating analytical method. This information is fundamental for the successful development of any new drug substance and to ensure its quality, safety, and efficacy.

References

An In-depth Guide to the Mechanism of Action of Thiazole-Containing Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of thiazole-containing anticoagulants, focusing on their role as direct Factor Xa (FXa) inhibitors. The document details their interaction with the coagulation cascade, presents quantitative data on their efficacy, outlines typical experimental protocols for their evaluation, and visualizes key pathways and processes.

Introduction to Thiazole-Containing Anticoagulants and the Coagulation Cascade

The thiazole (B1198619) ring is a heterocyclic compound that serves as a key structural motif in several modern anticoagulant drugs.[1][2][3] These agents are part of the broader class of Direct Oral Anticoagulants (DOACs), which have emerged as effective alternatives to traditional anticoagulants like warfarin.[4][5] Unlike warfarin, which inhibits the synthesis of vitamin K-dependent coagulation factors, thiazole-containing anticoagulants typically act by directly and selectively inhibiting a critical enzyme in the coagulation cascade: Factor Xa (FXa).[6][7]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. It consists of two primary pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role by converting prothrombin (Factor II) into thrombin (Factor IIa).[8][9] Thrombin subsequently cleaves soluble fibrinogen into insoluble fibrin, which polymerizes to form the structural mesh of a blood clot.[8] By directly targeting FXa, thiazole-containing anticoagulants effectively interrupt this cascade, inhibiting thrombin generation and subsequent clot formation.[4][10]

Mechanism of Action: Direct Inhibition of Factor Xa

Thiazole-containing anticoagulants such as Darexaban, Edoxaban, and Betrixaban are selective, reversible, and competitive inhibitors of FXa.[8][9][11] They bind directly to the active site of both free FXa in the plasma and FXa that is bound within the prothrombinase complex.[4][11][12] This inhibition is independent of cofactors like antithrombin III, which is required by indirect inhibitors such as heparin.[11][13]

The key mechanistic steps are:

  • Binding: The drug molecule directly binds to the active site of the FXa enzyme.

  • Inhibition: This binding competitively blocks the access of FXa's natural substrate, prothrombin.[9]

  • Reduced Thrombin Generation: By inhibiting FXa, the conversion of prothrombin to thrombin is significantly reduced.[11][13]

  • Anticoagulant Effect: The decrease in thrombin levels leads to reduced fibrin formation and a consequent anticoagulant effect, prolonging clotting times such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[14][15]

This direct and selective mechanism of action provides a predictable anticoagulant response, which is a significant advantage over older anticoagulants that require frequent monitoring.[10][16]

Visualization of Signaling Pathways and Mechanisms

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for thiazole-containing anticoagulants.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitor XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa + Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) mid_arrow   (via Prothrombinase   Complex) Prothrombin->Thrombin Prothrombin:e->Thrombin:w Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor Thiazole-Containing Anticoagulant Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and Site of FXa Inhibition.

This diagram outlines the logical sequence from drug administration to the therapeutic anticoagulant effect.

Logical_Flow A Oral Administration of Thiazole-Containing Anticoagulant B Systemic Absorption A->B C Drug Binds Selectively and Reversibly to Factor Xa Active Site B->C D Inhibition of Prothrombin Conversion to Thrombin C->D E Decreased Thrombin Generation D->E F Reduced Fibrin Formation E->F G Anticoagulant Effect (Prevention of Thrombus Formation) F->G

Caption: Logical Flow of Thiazole Anticoagulant Action.

Quantitative Data Summary

The inhibitory potency of thiazole-containing anticoagulants is often quantified by parameters such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50).

DrugTargetKi (Inhibitory Constant)IC50 (Half-Maximal Inhibitory Concentration)Half-Life
Edoxaban Factor Xa0.561 nM[9]-10-14 hours[4][16]
Darexaban Factor Xa-54.6 nM[17]14-18 hours (active metabolite)[8][18]
Betrixaban Factor Xa---
Rivaroxaban Factor Xa0.4 nM[19]--
Apixaban Factor Xa0.08 nM[20]--

Note: Data availability varies across different compounds. Rivaroxaban and Apixaban, while not always classified strictly by their thiazole ring, are included as prominent direct FXa inhibitors for comparison.[21][22]

Experimental Protocols

The characterization of thiazole-containing anticoagulants involves a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Objective: To determine the inhibitory potency (IC50) of a compound against Factor Xa.

Methodology:

  • Reagents and Materials: Purified human Factor Xa, chromogenic FXa substrate (e.g., S-2222), test compound (thiazole-containing anticoagulant), assay buffer (e.g., Tris-HCl, pH 7.4), 37°C incubator, microplate reader (405 nm).

  • Procedure: a. A solution of human Factor Xa is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period at 37°C to allow for binding. b. The enzymatic reaction is initiated by adding the chromogenic substrate. c. The hydrolysis of the substrate by the remaining active FXa results in the release of a chromophore (p-nitroaniline), which can be measured by the increase in absorbance at 405 nm. d. The rate of absorbance increase is monitored over time and is proportional to the residual FXa activity.[23] e. A dose-response curve is generated by plotting the percentage of FXa inhibition against the logarithm of the inhibitor concentration. f. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, is calculated from this curve.[23]

Objective: To assess the effect of the anticoagulant on the extrinsic and common pathways of coagulation.

Methodology:

  • Reagents and Materials: Citrated human plasma, test compound, thromboplastin reagent (containing tissue factor and calcium), coagulometer.

  • Procedure: a. Platelet-poor plasma is incubated with various concentrations of the test compound at 37°C. b. The thromboplastin reagent is added to the plasma sample, initiating coagulation via the extrinsic pathway. c. The coagulometer measures the time taken for a fibrin clot to form. d. The prolongation of the clotting time in the presence of the inhibitor, compared to a vehicle control, indicates its anticoagulant activity.[14]

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel FXa inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Lead Optimization A Synthesize Thiazole Derivative B Prepare Stock Solutions (e.g., in DMSO) A->B C FXa Chromogenic Substrate Assay B->C E Selectivity Assays (vs. Thrombin, Trypsin, etc.) B->E F Plasma Clotting Assays (PT, aPTT) B->F D Determine IC50 & Ki C->D H Evaluate Potency, Selectivity, and Anticoagulant Effect D->H E->H G Analyze Prolongation of Clotting Times F->G G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: Workflow for In Vitro Evaluation of FXa Inhibitors.

Conclusion

Thiazole-containing anticoagulants represent a significant class of direct Factor Xa inhibitors. Their mechanism of action, centered on the selective and direct inhibition of a key enzyme in the coagulation cascade, offers a favorable and predictable pharmacological profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the discovery and development of novel antithrombotic therapies. Further research into the structure-activity relationships of the thiazole moiety continues to be a promising avenue for the design of next-generation anticoagulants.[24][25][26]

References

The Emergence of Thiazolyl Propargyl Alcohols: A Technical Guide to Their Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and burgeoning therapeutic applications of thiazolyl propargyl alcohols has been compiled for researchers, scientists, and professionals in drug development. This guide illuminates the historical context of these novel compounds, provides detailed experimental protocols for their synthesis, and explores their significant potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents.

The thiazole (B1198619) ring is a well-established pharmacophore, a key structural component in a variety of biologically active compounds, including vitamin B1 (thiamine) and numerous approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, the propargyl alcohol moiety, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is a versatile functional group in organic synthesis and has been incorporated into various biologically active molecules.[5][6] The strategic combination of these two pharmacophores into a single molecular entity, the thiazolyl propargyl alcohol, has opened up new avenues for the design and discovery of novel therapeutic agents.

A Historical Perspective: An Intersection of Two Key Synthons

The development of thiazolyl propargyl alcohols does not have a single, linear history but rather represents the convergence of two mature fields of organic chemistry. The Hantzsch thiazole synthesis, discovered in 1887, provided the first general method for the construction of the thiazole ring and remains a cornerstone of thiazole chemistry.[7] Over the decades, numerous modifications and novel synthetic routes have been developed to access a diverse array of substituted thiazoles.[7][8]

In parallel, the chemistry of propargyl alcohols has been extensively explored, with early methods for their synthesis dating back to the late 19th and early 20th centuries. A significant breakthrough was the development of methods involving the addition of metal acetylides to aldehydes and ketones, a reaction that is still widely used today.[8]

The deliberate synthesis of molecules containing both a thiazole and a propargyl alcohol functionality is a more recent development, driven by the increasing demand for novel molecular scaffolds in drug discovery. While early reports of such compounds are sparse, recent literature highlights a growing interest in this area. For instance, a notable study describes an "N-1 propargyl modified 2-aminothiazolyl quinolone" exhibiting antibacterial activity, underscoring the potential of this chemical class.

Synthetic Strategies: Building the Thiazolyl Propargyl Alcohol Core

The primary and most direct method for the synthesis of thiazolyl propargyl alcohols involves the nucleophilic addition of a metal acetylide to a thiazole-containing aldehyde or ketone. This versatile reaction allows for the introduction of the propargyl alcohol moiety onto a pre-formed thiazole ring system.

A general synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)prop-2-yn-1-ol

  • Step 1: Generation of the Acetylide Reagent. A solution of a terminal alkyne, such as acetylene (B1199291) or a substituted derivative, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is treated with a strong base at low temperature (-78 °C). Common bases for this purpose include n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The reaction mixture is stirred for a period to ensure complete formation of the lithium acetylide.

  • Step 2: Addition to Thiazole-2-carbaldehyde. A solution of thiazole-2-carbaldehyde in anhydrous THF is then added dropwise to the freshly prepared lithium acetylide solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1-(thiazol-2-yl)prop-2-yn-1-ol.

This general procedure can be adapted for the synthesis of a variety of thiazolyl propargyl alcohols by using different substituted thiazole aldehydes or ketones and various terminal alkynes.

An alternative approach involves the construction of the thiazole ring from a precursor that already contains a propargyl alcohol moiety. For example, a propargyl alcohol containing an α-haloketone functionality can be reacted with a thioamide in a Hantzsch-type synthesis to form the corresponding thiazolyl propargyl alcohol.

Therapeutic Potential and Biological Activity

The conjugation of a thiazole ring with a propargyl alcohol creates a molecule with significant potential for biological activity. The thiazole moiety can engage in various non-covalent interactions with biological targets, while the propargyl alcohol can act as a hydrogen bond donor or acceptor, and the alkyne can participate in covalent bond formation with specific amino acid residues in enzyme active sites, leading to irreversible inhibition.

Recent studies have begun to explore the therapeutic applications of this class of compounds, with promising results in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

A study on thiazolyl-1,2,3-triazolyl-alcohol derivatives demonstrated promising antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL.[9] Several compounds from this series also exhibited good antibacterial activity against Staphylococcus albus.[9] These findings suggest that the thiazolyl alcohol scaffold can serve as a valuable template for the development of new antifungal and antibacterial agents.

Anticancer Activity

The thiazole nucleus is a common feature in many potent anticancer agents.[3][10] While specific studies on the anticancer activity of simple thiazolyl propargyl alcohols are still emerging, related structures have shown significant promise. For instance, various thiazole derivatives have been reported to exhibit potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][11][12] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The data from a representative study on thiazolyl-1,2,3-triazolyl-alcohol derivatives with anticancer activity is summarized in the table below.

CompoundCell LineIC50 (µM)
6b A45911.22 ± 0.16
MCF718.21 ± 1.32
6c A45913.31 ± 0.32
MCF722.36 ± 1.76
6d A45911.23 ± 0.17
MCF718.31 ± 1.41
7b A459-
MCF7-
6e A459-
MCF7-
6i A459-
MCF7-
Data from a study on thiazolyl-1,2,3-triazolyl-alcohol derivatives.[9] Note: '-' indicates data not provided in the source.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by thiazolyl propargyl alcohols are an active area of investigation. Based on the known activities of thiazole-containing drugs, it is plausible that these compounds could target a variety of cellular processes.

The general mechanism of action for many anticancer thiazole derivatives involves the inhibition of protein kinases, which are critical regulators of cell signaling. The diagram below illustrates a simplified representation of a generic kinase inhibition pathway that could be targeted by thiazolyl propargyl alcohols.

kinase_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binding & Activation Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Thiazolyl_Propargyl_Alcohol Thiazolyl Propargyl Alcohol Thiazolyl_Propargyl_Alcohol->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Figure 1: A generalized signaling pathway illustrating kinase inhibition by a thiazolyl propargyl alcohol.

The workflow for the discovery and development of novel thiazolyl propargyl alcohol-based drugs typically follows a multi-step process, from initial design and synthesis to biological evaluation.

drug_discovery_workflow Start Start Design Compound Design & Library Generation Start->Design Synthesis Chemical Synthesis of Thiazolyl Propargyl Alcohols Design->Synthesis Screening High-Throughput Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Design Inactive Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical End End Clinical->End

Figure 2: A typical workflow for the discovery and development of thiazolyl propargyl alcohol-based drugs.

Future Directions

The field of thiazolyl propargyl alcohols is ripe for further exploration. Future research will likely focus on several key areas:

  • Expansion of the Chemical Space: The synthesis of diverse libraries of thiazolyl propargyl alcohols with various substitution patterns on both the thiazole ring and the propargyl moiety will be crucial for establishing comprehensive structure-activity relationships (SAR).

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Covalent Inhibitors: The reactive nature of the propargyl group makes these compounds ideal candidates for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

References

The Synthetic Cornerstone: A Technical Guide to Chiral Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as versatile precursors to a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent chirality and the unique reactivity of the alkyne and alcohol functionalities make them powerful intermediates for the stereoselective construction of intricate molecular architectures. This technical guide provides an in-depth overview of the core synthetic strategies for accessing enantiomerically enriched propargyl alcohols, complete with experimental protocols, quantitative data, and mechanistic insights. The importance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The ability to synthesize single-enantiomer drugs is therefore crucial for developing safer and more effective medicines.

Core Synthetic Methodologies

The synthesis of chiral propargyl alcohols can be broadly categorized into four main approaches: asymmetric alkynylation of carbonyl compounds, asymmetric reduction of ynones, kinetic resolution of racemic propargyl alcohols, and the base-induced elimination of β-alkoxy chlorides.

Asymmetric Alkynylation of Aldehydes

The most direct and widely employed method for the synthesis of chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. This reaction creates a new carbon-carbon bond and a stereocenter simultaneously. The success of this approach hinges on the use of a chiral catalyst or ligand to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Several catalytic systems have been developed for the asymmetric alkynylation of aldehydes, with those based on zinc and indium being particularly prominent.

  • Zinc-Based Catalysts: Zinc-based systems, often utilizing ligands such as N-methylephedrine or ProPhenol, are highly effective for the enantioselective addition of alkynes to a broad range of aldehydes.[1][2] The commercially available ProPhenol ligand, in particular, has been shown to facilitate the addition of various zinc alkynylides to aryl, aliphatic, and α,β-unsaturated aldehydes in high yield and enantioselectivity.[1][3] A proposed catalytic cycle for a dinuclear zinc-ProPhenol catalyst is depicted below.[4]

digraph "Zinc_ProPhenol_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Catalyst [label="Dinuclear Zn-ProPhenol Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="Terminal Alkyne\n(R-C≡CH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(R'-CHO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Zn_Alkynylide [label="Zinc Alkynylide Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coordination_Complex [label="Aldehyde Coordination\nto Chiral Zn Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="Enantioselective\nC-C Bond Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Complex [label="Zinc Alkoxide of\nChiral Propargyl Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Propargyl\nAlcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Catalyst -> Zn_Alkynylide [label="Reacts with"]; Alkyne -> Zn_Alkynylide; Zn_Alkynylide -> Coordination_Complex [label="Forms"]; Aldehyde -> Coordination_Complex; Coordination_Complex -> Addition [label="Leads to"]; Addition -> Product_Complex [label="Forms"]; Product_Complex -> Product [label="Workup releases"]; Product_Complex -> Catalyst [label="Regenerates"]; }

Figure 1: Proposed Catalytic Cycle for Dinuclear Zn-ProPhenol Catalyzed Asymmetric Alkynylation.

  • Indium-Based Catalysts: Indium(III) complexes, particularly with BINOL as a chiral ligand, have also emerged as powerful catalysts for the asymmetric alkynylation of both aromatic and aliphatic aldehydes.[5][6] This system is noted for its ability to activate both the alkyne and the aldehyde, leading to high enantioselectivity under mild conditions.[7][8]

Catalyst/LigandAldehydeAlkyneYield (%)ee (%)Reference
(S,S)-ProPhenol/Et₂ZnBenzaldehyde (B42025)Phenylacetylene8595[1]
(S,S)-ProPhenol/Et₂ZnCyclohexanecarboxaldehydeTMS-acetylene9298[1]
(S,S)-ProPhenol/Et₂ZnCinnamaldehydeMethyl propiolate9197[1]
InBr₃/(R)-BINOL/Cy₂NMeBenzaldehydePhenylacetylene9196[5]
InBr₃/(R)-BINOL/Cy₂NMeHeptanal1-Octyne8594[5]
Zn(OTf)₂/(+)-N-methylephedrineIsobutyraldehyde1-Hexyne8992[9]
Asymmetric Reduction of Ynones

An alternative approach to chiral propargyl alcohols is the enantioselective reduction of prochiral α,β-acetylenic ketones (ynones). This method is particularly useful for preparing propargyl alcohols with a substituent at the carbon bearing the hydroxyl group.

A highly effective reagent for this transformation is B-chlorodiisopinocampheylborane (DIP-Chloride), which is derived from either (+)- or (-)-α-pinene.[10] The reduction proceeds through a rigid, six-membered transition state, where the bulky isopinocampheyl groups on the boron atom direct the hydride delivery to one face of the ketone.[10]

YnoneSolventTemp (°C)Yield (%)ee (%)Reference
1-Phenyl-2-propyn-1-oneTHF-259298[10]
1-Cyclohexyl-2-propyn-1-oneEt₂O-258896[10]
4-Phenyl-3-butyn-2-oneTHF-259599[10]
Kinetic Resolution of Racemic Propargyl Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture of propargyl alcohols. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, typically an enzyme.

Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation.[11][12] In a typical procedure, one enantiomer is selectively acylated by the lipase (B570770), allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Novozym 435, an immobilized form of Candida antarctica lipase B, is a particularly robust and widely used biocatalyst for this purpose.[11]

digraph "Kinetic_Resolution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Racemic_Mixture [label="Racemic Propargyl Alcohol\n(R)- and (S)-enantiomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Chiral Catalyst\n(e.g., Lipase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_Donor [label="Acyl Donor\n(e.g., Vinyl acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Enantioselective Acylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Separation\n(e.g., Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted_Alcohol [label="Enantioenriched\n(S)-Propargyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester_Product [label="Enantioenriched\n(R)-Propargyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemic_Mixture -> Reaction; Enzyme -> Reaction; Acyl_Donor -> Reaction; Reaction -> Separation [label="Mixture of"]; Separation -> Unreacted_Alcohol [label="Yields"]; Separation -> Ester_Product [label="and"]; }

Figure 2: General Workflow for Lipase-Catalyzed Kinetic Resolution of Propargyl Alcohols.

Racemic Propargyl AlcoholLipaseAcyl DonorConversion (%)ee (alcohol) (%)ee (ester) (%)Reference
1-Phenyl-2-propyn-1-ol (B147433)Novozym 435Vinyl acetate (B1210297)~50>99>99[11]
1-Hexyn-3-olNovozym 435Vinyl butanoate~509899[11]
4-Phenyl-3-butyn-2-olNovozym 435Isopropenyl acetate~50>99>99[11]
Base-Induced Elimination of β-Alkoxy Chlorides (BIEP)

The Base-Induced Elimination Protocol (BIEP) is a valuable method for generating enantiomerically pure propargyl alcohols from chiral precursors.[13][14][15] This protocol involves the treatment of a β-alkoxy chloride with a strong base, leading to a concerted elimination reaction to form the alkyne. The stereochemistry of the starting material dictates the stereochemistry of the resulting propargyl alcohol.

digraph "BIEP_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Chiral β-Alkoxy Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation at α-carbon", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transition_State [label="Concerted Elimination\n(E2-like)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Propargyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotonation; Base -> Deprotonation; Deprotonation -> Transition_State [label="Forms intermediate which undergoes"]; Transition_State -> Product [label="Yields"]; }

Figure 3: Simplified Mechanism of the Base-Induced Elimination Protocol (BIEP).

Experimental Protocols

Representative Experimental Protocol for Zn-ProPhenol Catalyzed Asymmetric Alkynylation

Synthesis of (R)-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol [1]

To a solution of (S,S)-ProPhenol ligand (20.8 mg, 0.0325 mmol, 10 mol%) and triphenylphosphine (B44618) oxide (18 mg, 0.065 mmol, 20 mol%) in anhydrous toluene (B28343) (0.44 mL) is added TMS-acetylene (56 μL, 0.39 mmol, 1.2 equiv). The solution is stirred for 10 minutes at room temperature, followed by the addition of a 2.0 M solution of dimethylzinc (B1204448) in toluene (0.18 mL, 0.36 mmol, 1.1 equiv). The resulting mixture is stirred for 30 minutes at room temperature. Freshly distilled benzaldehyde (33 μL, 0.325 mmol, 1.0 equiv) is then added, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (2 mL). The aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford the title compound.

Representative Experimental Protocol for Asymmetric Reduction of Ynones with (-)-DIP-Chloride

Synthesis of (R)-1-phenyl-2-propyn-1-ol [10]

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-2-propyn-1-one (1.0 equiv). Dissolve the ketone in anhydrous diethyl ether (to a concentration of approximately 0.2-0.5 M). Cool the solution to -25 °C using a dry ice/acetone bath. Slowly add a solution of (-)-DIP-Chloride (1.5 equiv) in diethyl ether to the stirred ketone solution via syringe over 5-10 minutes. Stir the reaction mixture at -25 °C and monitor the progress by thin-layer chromatography (TLC). Once the reaction is complete, add diethanolamine (B148213) (3.0 equiv) to the reaction mixture at -25 °C. Allow the mixture to warm to room temperature and stir for at least 1 hour. Add an equal volume of pentane (B18724) to precipitate the boron byproducts. Filter the mixture through a pad of Celite®, washing the filter cake with additional pentane. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the enantiomerically enriched product.

Representative Experimental Protocol for Lipase-Catalyzed Kinetic Resolution

Kinetic Resolution of (±)-1-phenyl-2-propyn-1-ol [11]

To a solution of racemic 1-phenyl-2-propyn-1-ol (1.0 equiv) in n-hexane is added vinyl acetate (1.5 equiv) and Novozym 435 (20 mg/mmol of alcohol). The suspension is stirred at 40 °C and the reaction is monitored by chiral HPLC. When approximately 50% conversion is reached, the enzyme is filtered off and washed with ethyl acetate. The filtrate is concentrated under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product is separated by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the enantioenriched (S)-1-phenyl-2-propyn-1-ol and (R)-1-acetoxy-1-phenyl-2-propyne.

Applications in Drug Development

Chiral propargyl alcohols are key intermediates in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents.[16][17] Their ability to undergo a diverse range of transformations, such as click chemistry, metal-catalyzed couplings, and rearrangements, allows for their incorporation into complex drug scaffolds. For instance, the enantioselective synthesis of propargyl alcohols has been a critical step in the total synthesis of several natural products with potent biological activity. The development of efficient and highly stereoselective methods for the synthesis of these chiral building blocks is therefore of significant interest to the pharmaceutical industry.[18]

Conclusion

The synthesis of chiral propargyl alcohols is a well-established yet continually evolving field in organic chemistry. The methodologies outlined in this guide—asymmetric alkynylation, asymmetric reduction, kinetic resolution, and base-induced elimination—provide a robust toolkit for accessing these valuable chiral building blocks. The choice of method depends on the specific target molecule, the desired stereochemistry, and the availability of starting materials. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral propargyl alcohols will remain a key area of research.

References

An In-depth Technical Guide to the Safe Handling of (r)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. No specific safety data sheet (SDS) for (r)-2-(thiazol-2-yl)but-3-yn-2-ol (CAS No. 1202769-72-9) is publicly available. The information herein is extrapolated from safety data for structurally similar compounds and general knowledge of the functional groups present. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a chiral intermediate used in the synthesis of pharmaceutical and agrochemical agents. Its structure, featuring a thiazole (B1198619) ring, a tertiary alcohol, and a terminal alkyne, suggests potential biological activity and specific handling requirements. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for analogous substances.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on its structural components—a butynol (B8639501) and a thiazole moiety—it should be treated as a hazardous substance.

Anticipated Hazards:

  • Flammability: The presence of the butynol group suggests that the compound is likely a flammable liquid and vapor.

  • Toxicity: It may be harmful if swallowed, and in contact with skin, and could be toxic if inhaled.

  • Irritation: The compound is expected to cause skin and respiratory tract irritation, and potentially serious eye irritation or damage.

  • Biological Activity: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including the inhibition of critical signaling pathways. Unintended biological effects upon exposure are a possibility.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data extrapolated from structurally similar compounds, primarily 2-Methyl-3-butyn-2-ol. This data should be used as an estimate for risk assessment purposes.

PropertyValue (for 2-Methyl-3-butyn-2-ol)Reference
Physical State Colorless Liquid[1]
Molecular Formula C7H7NOS[2]
Molecular Weight 153.20 g/mol [2]
Boiling Point 104 °C[1]
Melting Point 3 °C[1]
Flash Point 20 °C[1]
Density 0.8637 g/cm³[1]
Solubility Good in water[1]
Vapor Pressure 20 hPa at 20 °C[3]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Keep away from heat, sparks, and open flames. Use non-sparking tools.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents, acids, and bases.

  • Store in a flammable liquids cabinet.

Experimental Protocols

The following is a general protocol for the safe handling of a flammable and potentially toxic liquid like this compound in a research laboratory.

Protocol: Safe Handling of a Hazardous Liquid

  • Preparation:

    • Ensure a chemical fume hood is operational and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don appropriate PPE: safety goggles, lab coat, and nitrile or neoprene gloves.

  • Dispensing:

    • Transport the container in a secondary, shatter-proof container.

    • Ground the container before transferring the liquid.

    • Use a calibrated pipette or syringe for accurate and safe transfer. Avoid pouring directly from large containers.

    • Immediately cap the stock container after dispensing.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed.

    • If heating is required, use a heating mantle with a temperature controller. Avoid open flames.

  • Work-up and Purification:

    • Conduct all extraction and purification steps within the fume hood.

    • Be mindful of potential pressure buildup during extractions.

    • For chromatography, ensure the system is properly grounded.

  • Waste Disposal:

    • Collect all waste containing the compound in a designated, labeled, and sealed waste container.

    • Do not mix with incompatible waste streams.

    • Dispose of hazardous waste through the institution's environmental health and safety office.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

    • Properly dispose of all contaminated materials (e.g., paper towels, gloves) in the designated solid waste container.

Visualizations

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling a hazardous chemical in a laboratory setting.

G A Receipt and Inspection B Secure Storage (Flammable Cabinet) A->B C Pre-Use Preparation (Risk Assessment, PPE) B->C D Handling in Fume Hood (Dispensing, Reaction) C->D E Waste Collection (Labeled Container) D->E F Decontamination (Work Area, Equipment) D->F G Waste Disposal (EH&S) E->G F->G

Caption: Workflow for the safe handling of hazardous laboratory chemicals.

Potential Biological Signaling Pathway

Thiazole derivatives have been identified as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for thiazole-containing compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Thiazole Compound Thiazole Compound Thiazole Compound->PI3K Thiazole Compound->Akt Thiazole Compound->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole compounds.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol, a chiral propargyl alcohol with potential applications in medicinal chemistry and drug development. The described method is based on the asymmetric addition of acetylene (B1199291) to the corresponding ketone, 2-acetylthiazole, utilizing a chiral catalyst to achieve high enantioselectivity. This protocol is adapted from well-established methods for the enantioselective alkynylation of carbonyl compounds.

Introduction

Chiral propargyl alcohols are valuable building blocks in organic synthesis due to the versatility of the alkyne and hydroxyl functional groups, which allow for a wide range of chemical transformations. The thiazole (B1198619) moiety is a prominent heterocycle found in numerous biologically active compounds and approved pharmaceuticals. The enantioselective synthesis of molecules incorporating both a chiral propargylic alcohol and a thiazole ring, such as this compound, is of significant interest for the development of novel therapeutic agents. This document outlines a practical and efficient method for the preparation of this specific enantiomer.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 2-Acetylthiazole p1 This compound r1->p1 1. r2 Acetylene r2->p1 2. re1 Zn(OTf)2 re1->p1 cat. re2 (+)-N-Methylephedrine re2->p1 cat. re3 Et3N re3->p1 re4 Toluene re4->p1 G cluster_prep Starting Material Preparation cluster_synthesis Enantioselective Synthesis prep_start 2-Bromothiazole lithiation Lithiation with n-BuLi prep_start->lithiation acylation Acylation with Ethyl Acetate lithiation->acylation workup_prep Aqueous Workup & Purification acylation->workup_prep acetylthiazole 2-Acetylthiazole workup_prep->acetylthiazole addition Addition of 2-Acetylthiazole & Et3N acetylthiazole->addition catalyst_prep Catalyst Formation: Zn(OTf)2 + (+)-N-Methylephedrine catalyst_prep->addition reaction Acetylene Gas Bubbling addition->reaction workup_synth Aqueous Workup & Purification reaction->workup_synth product This compound workup_synth->product G A Zn(OTf)2 + (+)-N-Methylephedrine B Chiral Zinc Complex A->B C Zinc Acetylide Complex B->C + Acetylene - Et3N-H+ D Coordination of 2-Acetylthiazole C->D + 2-Acetylthiazole E Enantioselective Addition D->E F Product Release E->F Workup F->B Regeneration Product (R)-Product F->Product Acetylene Acetylene Ketone 2-Acetylthiazole

Application Note & Protocol: Asymmetric Synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the enantioselective synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol, a chiral tertiary propargyl alcohol, commencing from 2-acetylthiazole (B1664039). Chiral propargyl alcohols are crucial building blocks in the synthesis of pharmaceuticals and complex organic molecules. The described methodology is based on the asymmetric addition of an acetylide to a ketone, a robust strategy for creating quaternary stereocenters. This protocol employs a chiral catalyst to ensure high enantioselectivity. While direct literature for this specific transformation is not available, the protocol is adapted from established methods for the asymmetric alkynylation of ketones.

Introduction

Chiral tertiary propargyl alcohols are valuable synthetic intermediates due to the versatility of the alkyne and hydroxyl functional groups, which allow for a variety of subsequent chemical transformations. The thiazole (B1198619) moiety is a prominent heterocycle in medicinal chemistry, appearing in numerous approved drugs. The target molecule, this compound, therefore represents a key building block for the development of novel therapeutic agents. The synthesis of such chiral molecules with high enantiopurity is a significant challenge in organic synthesis. Asymmetric alkynylation of ketones provides a direct and atom-economical approach to these structures. This application note details a proposed protocol for the synthesis of the title compound using a well-established chiral ligand and a zinc-based catalytic system, which has been shown to be effective for a range of ketone substrates.

Proposed Catalytic System

The proposed synthesis utilizes a catalytic system generated in situ from Zn(OTf)₂ and a chiral ligand, (+)-N-methylephedrine. This system is known to effectively catalyze the addition of terminal alkynes to ketones with high enantioselectivity. The reaction involves the deprotonation of ethynyltrimethylsilane by a base, followed by the formation of a chiral zinc acetylide complex. This complex then attacks the carbonyl carbon of 2-acetylthiazole in a stereocontrolled manner to yield the desired (R)-enantiomer of the silyl-protected alcohol. Subsequent deprotection affords the final product.

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Syringes and needles

  • Temperature-controlled bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

Step 1: Asymmetric Alkynylation

  • To a dry, argon-flushed round-bottom flask, add Zn(OTf)₂ (0.1 mmol, 10 mol%) and (+)-N-methylephedrine (0.12 mmol, 12 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 2-acetylthiazole (1.0 mmol, 1.0 eq) to the reaction mixture.

  • In a separate flask, dissolve ethynyltrimethylsilane (1.5 mmol, 1.5 eq) in anhydrous toluene (2 mL) and add triethylamine (1.5 mmol, 1.5 eq).

  • Slowly add the solution of ethynyltrimethylsilane and triethylamine to the main reaction flask over a period of 10 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution with hexanes/ethyl acetate) to obtain (R)-2-(thiazol-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol.

Step 2: Desilylation

  • Dissolve the silyl-protected alcohol (1.0 mmol) in THF (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a 1M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution with hexanes/ethyl acetate) to yield this compound.

Data Presentation

The following table presents hypothetical but realistic data for the synthesis of this compound based on similar reactions reported in the literature.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1. Alkynylation(R)-2-(thiazol-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol8592
2. DesilylationThis compound9592
Overall This compound 81 92

Note: The enantiomeric excess would be determined by chiral HPLC analysis.

Visualizations

Diagram of the Experimental Workflow

SynthesisWorkflow Start Start: 2-Acetylthiazole Reagents1 Zn(OTf)2, (+)-N-Methylephedrine TMS-acetylene, Et3N Toluene, 0 °C Alkynylation Asymmetric Alkynylation Start->Alkynylation Reagents1->Alkynylation Step 1 Workup1 Quench (NH4Cl) Extraction (EtOAc) Alkynylation->Workup1 Purification1 Silica Gel Chromatography Workup1->Purification1 Intermediate Silyl-protected Alcohol Purification1->Intermediate Reagents2 TBAF THF, 0 °C Desilylation Desilylation Intermediate->Desilylation Reagents2->Desilylation Step 2 Workup2 Quench (NaHCO3) Extraction (EtOAc) Desilylation->Workup2 Purification2 Silica Gel Chromatography Workup2->Purification2 End Final Product: This compound Purification2->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Triethylamine is corrosive and has a strong odor.

  • TBAF is corrosive and toxic; handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of this compound from 2-acetylthiazole. The proposed method utilizes a readily available chiral catalyst to achieve high enantioselectivity. This protocol should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis for the preparation of this and structurally related chiral building blocks. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and enantioselectivity.

detailed experimental protocol for preparing (r)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Detailed Experimental Protocol for Preparing (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral propargyl alcohol containing a thiazole (B1198619) moiety, a structural motif of interest in medicinal chemistry. Chiral propargyl alcohols are versatile synthetic intermediates. This document provides a detailed experimental protocol for the asymmetric synthesis of this compound via the catalytic enantioselective ethynylation of 2-acetylthiazole (B1664039). The described method is adapted from established procedures for the asymmetric alkynylation of ketones, employing a chiral catalyst to induce stereoselectivity.

Reaction Principle

The synthesis involves the addition of an acetylide nucleophile to the carbonyl group of 2-acetylthiazole. An in-situ generated chiral zinc-amino alcohol complex coordinates to both the alkyne and the ketone, facilitating the enantioselective addition of the ethynyl (B1212043) group to one face of the ketone, leading to the desired (R)-enantiomer.

Experimental Protocol

Materials and Reagents:

Instrumentation:

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OD-H or similar)

  • Mass spectrometer

Detailed Step-by-Step Procedure:

Step 1: Asymmetric Ethynylation of 2-Acetylthiazole

  • To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add zinc trifluoromethanesulfonate (Zn(OTf)₂, 91 mg, 0.25 mmol, 0.1 eq) and (1R,2S)-(-)-N-methylephedrine (54 mg, 0.3 mmol, 0.12 eq).

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add triethylamine (0.42 mL, 3.0 mmol, 1.2 eq) to the mixture and stir for an additional 1 hour at room temperature.

  • Add 2-acetylthiazole (0.32 g, 2.5 mmol, 1.0 eq) to the reaction mixture.

  • In a separate flask, dissolve ethynyltrimethylsilane (0.44 mL, 3.0 mmol, 1.2 eq) in anhydrous toluene (5 mL).

  • Add the ethynyltrimethylsilane solution dropwise to the reaction mixture over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate (B1210297) eluent).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected product.

Step 2: Deprotection of the Silyl Group

  • Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 3.0 mL, 3.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the deprotection by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with hexanes:ethyl acetate (e.g., 9:1) and gradually increasing the polarity to hexanes:ethyl acetate (e.g., 1:1).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Step 4: Characterization and Enantiomeric Excess Determination

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Determine the enantiomeric excess (ee) of the final product by chiral HPLC analysis.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Substrate2-Acetylthiazole
Alkyne SourceEthynyltrimethylsilane
Catalyst Loading10 mol% Zn(OTf)₂
Ligand(1R,2S)-(-)-N-Methylephedrine
Ligand Loading12 mol%
BaseTriethylamine
SolventToluene
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Isolated YieldTo be determined experimentally
Enantiomeric Excess (ee)To be determined by chiral HPLC

Table 2: Representative Characterization Data

AnalysisExpected Result
¹H NMR (CDCl₃)δ (ppm): ~7.7 (d, 1H, thiazole-H), ~7.3 (d, 1H, thiazole-H), ~2.8 (s, 1H, alkyne-H), ~2.0 (s, 3H, CH₃), OH signal (broad s).
¹³C NMR (CDCl₃)δ (ppm): Thiazole carbons, quaternary carbinol carbon, alkyne carbons, methyl carbon.
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₇H₈NOS⁺, found.
Chiral HPLC Two peaks corresponding to (R) and (S) enantiomers with different retention times.

Note: The data in these tables are representative and should be confirmed by experimental analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Ethynylation cluster_deprotection Deprotection cluster_purification Purification & Analysis prep_catalyst Mix Zn(OTf)2 and (1R,2S)-(-)-N-Methylephedrine in Toluene add_base Add Triethylamine prep_catalyst->add_base add_ketone Add 2-Acetylthiazole add_alkyne Add Ethynyltrimethylsilane add_ketone->add_alkyne reaction Stir at RT (24-48h) add_alkyne->reaction quench_workup1 Quench with NH4Cl and Extract reaction->quench_workup1 dissolve Dissolve Crude in THF quench_workup1->dissolve add_tbaf Add TBAF at 0°C dissolve->add_tbaf deprotect_reaction Stir at RT add_tbaf->deprotect_reaction quench_workup2 Quench with NaHCO3 and Extract deprotect_reaction->quench_workup2 purify Flash Column Chromatography quench_workup2->purify characterize Characterization (NMR, MS) purify->characterize analyze_ee Chiral HPLC Analysis purify->analyze_ee

Caption: Workflow for the asymmetric synthesis of this compound.

Application of Thiazole Derivatives in Antiplatelet Drug Discovery: A Case Study on (r)-2-(thiazol-2-yl)but-3-yn-2-ol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases such as myocardial infarction and stroke.[1] Antiplatelet therapy is a cornerstone in the prevention and treatment of these cardiovascular diseases.[2] Thiazole (B1198619) derivatives have emerged as a promising class of compounds with potential antiplatelet activity.[1][3] While specific data on the antiplatelet effects of (r)-2-(thiazol-2-yl)but-3-yn-2-ol is not currently available in public literature, this document will utilize a representative thiazole derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (hereafter referred to as R4), to illustrate the application of this chemical class in antiplatelet drug discovery. The R4 compound has demonstrated potent inhibitory effects on platelet aggregation induced by collagen and ADP, suggesting its mechanism may involve the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1]

Mechanism of Action of Antiplatelet Thiazole Derivatives (Exemplified by R4)

The antiplatelet action of thiazole derivatives like R4 is believed to stem from their ability to interfere with key signaling pathways in platelet activation.[1] Platelet activation is initiated by various agonists, including collagen and ADP.[1] Collagen binds to its receptors on the platelet surface, triggering a cascade that leads to the activation of phospholipase A2, which in turn releases arachidonic acid. Cyclooxygenase (COX-1) then converts arachidonic acid into thromboxane (B8750289) A2 (TXA2), a potent platelet agonist and vasoconstrictor.[4][5] ADP, released from dense granules of activated platelets, binds to P2Y1 and P2Y12 receptors, further amplifying the aggregation response.[4] The compound R4 has been shown to inhibit platelet aggregation induced by both collagen and ADP, with evidence suggesting it may act by inhibiting the COX and LOX pathways.[1]

Data Presentation

The antiplatelet activity of the representative thiazole derivative R4 was evaluated using in vitro platelet aggregation assays. The following table summarizes the quantitative data obtained in these studies.

Compound Agonist IC50 (µM) Reference
R4Collagen0.55 ± 0.12[1]
R4ADP0.26 ± 0.20[1]
R4Lipoxygenase26.65 ± 0.16[1]
Baicalein (Reference)Lipoxygenase22.6 ± 0.08[1]

Experimental Protocols

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is based on standard methods for light transmission aggregometry.[1][6][7]

  • Materials:

    • Human whole blood collected in 3.2% sodium citrate (B86180) tubes.

    • Centrifuge (Eppendorf Centrifuge 5810R or similar).[1]

    • Pipettes and sterile consumables.

  • Procedure:

    • Collect venous blood from healthy human volunteers who have not taken any medication affecting platelet function for at least two weeks.[1]

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • Carefully collect the upper PRP layer into a sterile tube.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

    • Collect the supernatant (PPP), which will be used as the reference (100% light transmission) in the aggregometer.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP if necessary.

2. In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is used to measure the effect of agonists and inhibitors on platelet aggregation.[6][8]

  • Materials:

    • Dual-channel platelet aggregometer (Chrono-Log Model 5490 2D or similar).[1]

    • PRP and PPP.

    • Platelet agonists: Collagen (1 µg/mL), ADP (5 µM/mL).[1]

    • Test compound (e.g., R4) dissolved in an appropriate solvent (e.g., DMSO).

    • Saline solution.

  • Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

    • Pipette a specific volume of PRP into the aggregometer cuvettes with a magnetic stir bar.

    • Add the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring. A vehicle control (solvent only) should be run in parallel.

    • Initiate platelet aggregation by adding the agonist (collagen or ADP) to the cuvette.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of Test) / Max Aggregation of Control] x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of platelet aggregation, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

G cluster_collagen Collagen Pathway cluster_adp ADP Pathway cluster_inhibition Potential Inhibition by Thiazole Derivatives Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PLC Phospholipase C GPVI->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PLA2 Phospholipase A2 Ca2->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Aggregation_C Platelet Aggregation TP_Receptor->Aggregation_C Aggregation_A Platelet Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Aggregation_A Inhibits Thiazole Thiazole Derivative (e.g., R4) Thiazole->COX1 Inhibits

Caption: Platelet aggregation signaling pathways and potential inhibition points.

G cluster_workflow Experimental Workflow for Antiplatelet Activity Screening start Synthesize Thiazole Derivative prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from human blood start->prep_prp lta_assay Perform Light Transmission Aggregometry (LTA) Assay prep_prp->lta_assay add_agonist Induce Aggregation with Collagen and ADP lta_assay->add_agonist calc_inhibition Calculate Percentage Inhibition add_agonist->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50 analyze Analyze Data and Compare with Reference Compound det_ic50->analyze end Identify Lead Compound analyze->end

Caption: Workflow for evaluating the antiplatelet activity of novel compounds.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of the tertiary hydroxyl group of (R)-2-(thiazol-2-yl)but-3-yn-2-ol. The thiazole (B1198619) moiety is a key structural motif in many biologically active compounds, and derivatization of this chiral propargyl alcohol can lead to novel compounds with potential applications in drug discovery and development.[1][2][3] The protocols herein describe three primary derivatization strategies: etherification, esterification, and carbamate (B1207046) formation. Each section includes detailed methodologies, reagent selection, reaction conditions, purification procedures, and analytical characterization of the resulting derivatives. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a chiral tertiary propargyl alcohol containing a thiazole ring. Its unique structural features, including a stereocenter, a reactive hydroxyl group, and an alkyne functionality, make it a valuable building block in medicinal chemistry. Derivatization of the hydroxyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This document outlines reliable protocols for the synthesis of ether, ester, and carbamate derivatives of this compound, providing a foundation for the exploration of its structure-activity relationships (SAR).

Safety Precautions

Propargyl alcohols are flammable, toxic, and can be reactive.[4][5][6] It is imperative to handle this compound and its derivatives in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5] Reactions should be conducted with appropriate caution, particularly when heating or using strong bases or acids.

Derivatization Protocols

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from alcohols.[9][10][11][12] For tertiary alcohols, strong bases are required to deprotonate the hydroxyl group to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[12][13]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride (NaH), 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (R-X, where X = I, Br, or Cl; 1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ether derivative.[5]

Reagent/SolventRoleAmount (eq.)
This compoundStarting Material1.0
Anhydrous THF or DMFSolvent-
Sodium Hydride (NaH)Base1.2
Alkyl Halide (R-X)Alkylating Agent1.2
Saturated NH₄Cl (aq)Quenching Agent-
Ethyl AcetateExtraction Solvent-
BrineWashing Agent-
Anhydrous Na₂SO₄Drying Agent-

Table 1: Reagents for Williamson Ether Synthesis.

Etherification_Workflow Start Start: This compound in anhydrous solvent Deprotonation Deprotonation: Add NaH at 0 °C to rt Start->Deprotonation Alkylation Alkylation: Add R-X Deprotonation->Alkylation Reaction Reaction Monitoring: TLC analysis Alkylation->Reaction Workup Work-up: Quench with NH4Cl (aq) Reaction->Workup Extraction Extraction: Ethyl Acetate Workup->Extraction Purification Purification: Flash Column Chromatography Extraction->Purification Product Product: (R)-2-(alkoxy)-2-(thiazol-2-yl)but-3-yne Purification->Product Esterification_Workflow Start Start: Alcohol, Carboxylic Acid, DMAP in anhydrous solvent Coupling Coupling: Add DCC/EDC at 0 °C Start->Coupling Reaction Reaction: Stir at rt for 12-24h Coupling->Reaction Filtration Filtration: Remove DCU Reaction->Filtration Washing Washing: HCl, NaHCO3, Brine Filtration->Washing Purification Purification: Flash Column Chromatography Washing->Purification Product Product: (R)-2-(thiazol-2-yl)but-3-yn-2-yl carboxylate Purification->Product Carbamate_Formation_Workflow Start Start: Alcohol in anhydrous solvent Addition Reagent Addition: Add Isocyanate and DBTDL Start->Addition Reaction Reaction: Stir at rt or heat Addition->Reaction Monitoring Monitoring: TLC or IR Reaction->Monitoring Concentration Concentration: Remove solvent Monitoring->Concentration Purification Purification: Flash Column Chromatography Concentration->Purification Product Product: (R)-2-(thiazol-2-yl)but-3-yn-2-yl alkylcarbamate Purification->Product

References

Application Notes and Protocols for (R)-2-(thiazol-2-yl)but-3-yn-2-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of terminal alkynes, exemplified by (R)-2-(thiazol-2-yl)but-3-yn-2-ol, in click chemistry. The focus is on providing detailed protocols and comparative data for key applications in bioconjugation and drug discovery, leveraging the unique properties of the thiazole (B1198619) moiety.

Introduction: The Power of the Thiazole-Alkyne Moiety in Click Chemistry

This compound is a versatile terminal alkyne that serves as a valuable building block in various chemical biology and drug discovery applications. The molecule's key features are its terminal alkyne group, which readily participates in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, and its thiazole ring. The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with a variety of biological targets, including protein kinases.[1][2][3][4][5][6] This combination makes this compound and similar structures potent tools for creating novel bioconjugates, therapeutic agents, and molecular probes.

The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and reliable formation of a stable triazole linkage between an alkyne and an azide (B81097) under mild, often aqueous, conditions.[7][8][9][10][11][12][13][14][15][16][17][18] This bioorthogonal ligation strategy is widely employed for labeling biomolecules, synthesizing antibody-drug conjugates (ADCs), and developing targeted therapies.[7][9][11][12]

Key Applications and Quantitative Data

The applications of this compound in click chemistry are diverse, primarily revolving around bioconjugation for labeling, imaging, and targeted drug delivery. Below are tables summarizing representative quantitative data for CuAAC reactions involving terminal alkynes, providing a baseline for experimental design.

Table 1: Representative Reaction Parameters for CuAAC with Terminal Alkynes

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99[19]
Hex-1-yneBenzyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3>99[19]
Propargyl AlcoholCoumarin Azide100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate (B8700270)PBS0.5>90[20]
PropiolamideCoumarin Azide100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium AscorbatePBS0.5>90[20]
(R)-carvone terminal alkyne derivativeVarious aryl azidesCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O12-2460-85[21]

Table 2: Comparison of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very Fast (minutes to hours)Moderate to Fast (hours)
Biocompatibility Potential cytotoxicity due to copperExcellent, widely used in living systems
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Applications Small molecule synthesis, bioconjugation (in vitro), materials scienceLive-cell imaging, in vivo bioconjugation

Experimental Protocols

The following protocols provide detailed methodologies for common applications of terminal alkynes like this compound in click chemistry.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of a 1,2,3-triazole from a terminal alkyne and an azide.

Materials:

  • This compound (or other terminal alkyne)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

  • In a separate microcentrifuge tube, prepare the catalyst premix. For a typical reaction, mix a solution of CuSO₄·5H₂O (e.g., 20 mM stock) and a solution of THPTA (e.g., 50 mM stock) in a 1:2 to 1:5 molar ratio. Let it stand for 2-3 minutes.

  • Add the catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM for bioconjugation reactions, and 1-5 mol% for small molecule synthesis.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents relative to the copper catalyst).

  • Stir the reaction at room temperature. The reaction time can vary from 30 minutes to 12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated by standard purification techniques such as extraction, precipitation, or column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography or dialysis.

Protocol 2: Fluorescent Labeling of a Protein via CuAAC

This protocol outlines the steps to label an azide-modified protein with a terminal alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized fluorescent dye (e.g., a derivative of this compound coupled to a fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Size-exclusion chromatography column for purification

Procedure:

  • To the azide-modified protein solution (e.g., final concentration of 10-50 µM), add the alkyne-functionalized fluorescent dye to a final concentration of 2-10 fold molar excess.

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, for a 100 µL final reaction volume, mix 1.25 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA. Let this stand for 1-2 minutes.

  • Add the catalyst premix to the protein-dye mixture. The final concentration of copper will be 250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the fluorescently labeled protein using a pre-equilibrated size-exclusion chromatography column to remove unreacted dye, catalyst, and ligand.

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate fundamental aspects of click chemistry applications with terminal alkynes.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne R1-C≡CH Terminal Alkyne CuI Cu(I) Alkyne->CuI Forms Copper Acetylide Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide R2-N3 Azide Azide->Triazole CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction Ascorbate->CuI CuI->Azide

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow Start Start: Biomolecule of Interest Functionalize Introduce Alkyne or Azide Handle (e.g., using this compound derivative) Start->Functionalize ClickReaction Perform CuAAC Reaction with Azide/Alkyne-tagged Probe (e.g., Fluorophore, Drug Molecule) Functionalize->ClickReaction Purification Purify the Bioconjugate (e.g., Size-Exclusion Chromatography) ClickReaction->Purification Analysis Downstream Analysis (e.g., Imaging, Assay) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for bioconjugation using a terminal alkyne.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Targeted inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole-containing compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The thiazole ring is a key pharmacophore in many kinase inhibitors.[1][2][3] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1][2][3] Thiazole derivatives have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[1][2][3]

By incorporating this compound into a drug discovery workflow, researchers can utilize click chemistry to:

  • Synthesize focused libraries of potential kinase inhibitors: By clicking the thiazole-alkyne core with a variety of azide-containing fragments, diverse chemical space can be rapidly explored to identify potent and selective inhibitors.

  • Develop Antibody-Drug Conjugates (ADCs): An antibody targeting a tumor-specific antigen can be conjugated to a potent thiazole-containing kinase inhibitor via click chemistry. This approach enables targeted delivery of the cytotoxic agent to cancer cells, minimizing off-target toxicity.

  • Create chemical probes for target identification and validation: A fluorescent or biotin (B1667282) tag can be attached to a thiazole-based inhibitor using click chemistry. These probes can be used in cellular imaging and pulldown assays to identify the molecular targets of the inhibitor and elucidate its mechanism of action.

These application notes provide a framework for utilizing this compound and other terminal alkynes in click chemistry for advanced research in drug discovery and chemical biology. The provided protocols and data serve as a starting point for developing robust and innovative scientific investigations.

References

Application Notes and Protocols for the Scale-up Synthesis of Chiral Propargyl Alcohols in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral propargyl alcohols are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents due to their versatile functionality. The presence of a stereogenic center bearing a hydroxyl group, adjacent to a reactive alkyne moiety, allows for diverse chemical transformations, making them valuable intermediates in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). Their applications span various therapeutic areas, including antiviral, anticancer, and central nervous system-targeted drugs. For instance, a key chiral propargyl alcohol is a critical intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz, used in the treatment of HIV.[1][2][3]

The stereochemical purity of these alcohols is often crucial for the efficacy and safety of the final drug product. Consequently, robust and scalable methods for their enantioselective synthesis are of paramount importance in pharmaceutical process development. This document provides an overview of key synthetic strategies for the scale-up of chiral propargyl alcohol production, complete with comparative data, detailed experimental protocols, and workflow diagrams to guide researchers and drug development professionals.

Synthetic Methodologies for Scale-Up

Several strategies have been developed for the asymmetric synthesis of chiral propargyl alcohols. The most prominent and scalable methods include asymmetric alkynylation of aldehydes, base-induced elimination of β-alkoxy chlorides, and biocatalytic deracemization.

Asymmetric Alkynylation of Aldehydes

The direct addition of terminal alkynes to aldehydes, catalyzed by a chiral catalyst, is one of the most convergent and widely employed methods for preparing chiral propargyl alcohols. A variety of catalyst systems have been developed, with those based on zinc, titanium, and ruthenium showing particular promise for scalability.

A highly practical and efficient method involves the use of zinc triflate (Zn(OTf)₂) in combination with a chiral ligand, such as (+)-N-methylephedrine.[4][5] This system is attractive for industrial applications due to the relatively low cost and low toxicity of zinc, as well as the commercial availability of the ligand. The reaction conditions are generally mild and tolerant of a range of functional groups.

Ruthenium-based catalysts have also demonstrated exceptional activity and enantioselectivity, particularly for the synthesis of tertiary propargylic alcohols, which are key intermediates for drugs like Efavirenz.[1][6] These catalysts can operate at very low loadings, making them economically viable for large-scale production.

Table 1: Comparison of Catalytic Systems for Asymmetric Alkynylation of Aldehydes

Catalyst SystemAldehyde SubstrateAlkyne SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Zn(OTf)₂ / (+)-N-methylephedrineAromatic/AliphaticVarious terminal alkynes5-1085-9890-99[5]
Chiral Ruthenium Complex1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanoneCyclopropylacetylene0.29995[1][6]
(S,S)-ProPhenol / Me₂ZnAcetaldehydeVarious terminal alkynes207886[7]
Base-Induced Elimination of β-Alkoxy Chlorides

A classical yet effective method for generating chiral propargyl alcohols involves the base-induced elimination of β-alkoxy chlorides derived from chiral precursors like tartaric acid or carbohydrates. This strategy, pioneered by Yadav and coworkers, provides access to enantiomerically pure propargyl alcohols. The process involves the conversion of a chiral diol to a mono-protected species, followed by chlorination and subsequent elimination with a strong base like n-butyllithium or lithium amide. While this method is a multi-step process, it can be advantageous when the chiral starting materials are readily available and inexpensive.

Biocatalytic Deracemization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral propargyl alcohols. One prominent biocatalytic approach is the deracemization of a racemic mixture of propargyl alcohols. This is typically achieved through a two-step enzymatic cascade in a one-pot setting. In the first step, a non-selective oxidase or a peroxygenase oxidizes both enantiomers of the alcohol to the corresponding ketone. In the second step, an enantioselective alcohol dehydrogenase (ADH) reduces the ketone to a single enantiomer of the alcohol.[6][8][9] This method can theoretically achieve a 100% yield of the desired enantiomer. The use of whole-cell biocatalysts can simplify the process by providing the necessary enzymes and cofactor regeneration systems.[10][11]

Table 2: Biocatalytic Deracemization of a Racemic Propargyl Alcohol

Enzyme SystemSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)Reference
Peroxygenase (from Agrocybe aegerita) & (S)-selective ADH (from Thermoanaerobacter brokii)Racemic 1-phenyl-2-propyn-1-ol(S)-1-phenyl-2-propyn-1-ol76 (isolated)91.1[8]
Peroxygenase (from Agrocybe aegerita) & (R)-selective ADH (from Lactobacillus kefir)Racemic 1-phenyl-2-propyn-1-ol(R)-1-phenyl-2-propyn-1-ol->99[8]

Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Alkynylation of an Aldehyde using Zn(OTf)₂ and (+)-N-Methylephedrine

This protocol is adapted from the procedure described by Carreira and co-workers.[5]

Materials:

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Zn(OTf)₂ (1.1 eq) and (+)-N-methylephedrine (1.2 eq).

  • Add anhydrous toluene to the flask and stir the resulting suspension at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add triethylamine (2.4 eq) followed by the terminal alkyne (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral propargyl alcohol.

Protocol 2: Biocatalytic Deracemization of a Racemic Propargyl Alcohol on a Semi-Preparative Scale

This protocol is based on the work of Hollmann and Zhang.[8]

Materials:

  • Racemic propargyl alcohol (e.g., 1-phenyl-2-propyn-1-ol, 3 mmol)

  • Recombinant peroxygenase from Agrocybe aegerita (rAaeUPO)

  • (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii (TbADH) or (R)-selective alcohol dehydrogenase from Lactobacillus kefir (LkADH)

  • NADP⁺ (for TbADH) or NAD⁺ (for LkADH)

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate (B84403) buffer (pH 7.5)

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • Oxidation Step:

    • In a suitable reaction vessel, dissolve the racemic propargyl alcohol (3 mmol) in a mixture of phosphate buffer and acetonitrile.

    • Add the peroxygenase to the solution.

    • Slowly add the hydrogen peroxide solution via a syringe pump over several hours to a final concentration that ensures complete oxidation of the alcohol to the ketone. Monitor the reaction by GC or HPLC.

  • Reduction Step:

    • Once the oxidation is complete, add the respective alcohol dehydrogenase (TbADH for the (S)-alcohol or LkADH for the (R)-alcohol), the corresponding nicotinamide (B372718) cofactor (NADP⁺ or NAD⁺), glucose dehydrogenase, and glucose to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the conversion of the ketone to the chiral alcohol by GC or HPLC.

  • Work-up and Purification:

    • Upon completion of the reduction, extract the reaction mixture with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral propargyl alcohol by column chromatography.

Scale-up Considerations

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

  • Reagent and Catalyst Selection: For large-scale synthesis, the cost, availability, and safety of all reagents and catalysts are critical. Catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) are highly desirable to minimize catalyst loading and cost.[1][6]

  • Solvent Choice: The choice of solvent should consider not only reaction performance but also environmental impact, safety (flammability), and ease of recovery and recycling.

  • Process Safety: Exothermic reactions, such as some alkynylation reactions, require careful thermal management on a large scale to prevent runaway reactions. This may involve controlled addition of reagents, efficient cooling systems, and continuous flow processing.

  • Work-up and Purification: Extraction and distillation are preferred over chromatography for large-scale purification due to cost and throughput. Crystallization is an ideal method for purification as it can provide a highly pure product in a solid form that is easy to handle and store.

  • Process Analytical Technology (PAT): Implementing in-line or on-line monitoring techniques can provide real-time data on reaction progress, helping to ensure consistency and quality, and enabling better process control.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Route Scouting & Optimization cluster_1 Phase 2: Scale-Up to Pilot Plant cluster_2 Phase 3: Commercial Manufacturing lab_scale Lab-Scale Synthesis (mg to g) optimization Reaction Condition Optimization lab_scale->optimization Identify Key Parameters kilo_lab Kilo-Lab Synthesis (100s of g to kg) optimization->kilo_lab Develop Scalable Protocol process_safety Process Safety Assessment kilo_lab->process_safety Hazard Evaluation pilot_plant Pilot Plant Scale-Up (kg to 100s of kg) process_safety->pilot_plant Implement Safety Measures gmp_prod Full-Scale GMP Production pilot_plant->gmp_prod Technology Transfer

Caption: General workflow for scaling up the synthesis of a chiral propargyl alcohol.

Synthetic_Strategies cluster_methods Synthetic Approaches cluster_considerations Key Considerations for Scale-Up start Chiral Propargyl Alcohol Synthesis asym_alk Asymmetric Alkynylation of Aldehydes start->asym_alk biep Base-Induced Elimination of β-Alkoxy Chlorides start->biep biocat Biocatalytic Deracemization start->biocat cost Cost of Goods asym_alk->cost safety Process Safety asym_alk->safety purity Product Purity & Yield asym_alk->purity biep->cost biep->purity biocat->purity green Green Chemistry Principles biocat->green

Caption: Key synthetic strategies and considerations for chiral propargyl alcohol synthesis.

Biocatalytic_Deracemization_Pathway racemic Racemic Propargyl Alcohol (R/S) ketone Prochiral Ketone racemic->ketone Oxidation (e.g., Peroxygenase) chiral_S Enantiopure (S)-Propargyl Alcohol ketone->chiral_S Enantioselective Reduction ((S)-selective ADH) chiral_R Enantiopure (R)-Propargyl Alcohol ketone->chiral_R Enantioselective Reduction ((R)-selective ADH)

Caption: Signaling pathway for biocatalytic deracemization of propargyl alcohols.

References

Application Notes and Protocols for the Synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral propargyl alcohol containing a thiazole (B1198619) moiety, a common scaffold in pharmaceutically active compounds. Its stereospecific synthesis is of significant interest for the development of novel therapeutics. This document outlines a plausible synthetic route and detailed experimental protocols for the preparation of this compound, based on methodologies described in the patent literature for analogous chemical transformations. While no single patent was identified that specifically details the synthesis of this exact molecule, the following protocols are constructed from patented procedures for the synthesis of key precursors and the asymmetric ethynylation of ketones.

Synthetic Pathway Overview

The proposed synthesis of this compound proceeds via a two-step route, commencing with the synthesis of the precursor 2-acetylthiazole (B1664039), followed by an asymmetric ethynylation reaction to introduce the chiral center.

G cluster_0 Step 1: Synthesis of 2-Acetylthiazole cluster_1 Step 2: Asymmetric Ethynylation 2-Bromothiazole (B21250) 2-Bromothiazole Intermediate_1 2-Lithio-thiazole (in situ) 2-Bromothiazole->Intermediate_1 n-Butyllithium n-Butyllithium n-Butyllithium Ethyl_acetate Ethyl_acetate 2-Acetylthiazole 2-Acetylthiazole 2-Acetylthiazole_2 2-Acetylthiazole Intermediate_1->2-Acetylthiazole Ethyl acetate (B1210297) Final_Product This compound 2-Acetylthiazole_2->Final_Product Ethynylation Acetylene_source Ethynyl Grignard or Lithium Acetylide Acetylene_source->Final_Product Chiral_catalyst Chiral Ligand/ Metal Complex Chiral_catalyst->Final_Product Stereocontrol

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylthiazole

This protocol is adapted from methodologies for the acylation of thiazole derivatives found in the patent literature.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Molar Eq.)
2-Bromothiazole3034-53-5164.031.0
n-Butyllithium (2.5 M in hexanes)109-72-864.061.1
Ethyl acetate141-78-688.111.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11-
Saturated aq. NH4Cl12125-02-953.49-
Diethyl ether60-29-774.12-
Anhydrous MgSO47487-88-9120.37-

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add ethyl acetate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 2-acetylthiazole.

Step 2: Asymmetric Ethynylation of 2-Acetylthiazole

This protocol is a representative procedure based on patented methods for the enantioselective addition of alkynes to ketones, often employing a chiral catalyst.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Molar Eq.)
2-Acetylthiazole24295-03-4127.151.0
Ethynylmagnesium bromide (0.5 M in THF)4301-14-8129.261.5
(R)-(+)-BINOL18531-94-7286.330.1
Ti(O-iPr)4546-68-9284.220.1
Anhydrous Toluene108-88-392.14-
Saturated aq. NH4Cl12125-02-953.49-
Ethyl acetate141-78-688.11-
Anhydrous Na2SO47757-82-6142.04-

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-(+)-BINOL (0.1 eq) and Ti(O-iPr)4 (0.1 eq) in anhydrous toluene.

  • Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Cool the catalyst solution to 0 °C.

  • In a separate flask, dissolve 2-acetylthiazole (1.0 eq) in anhydrous toluene.

  • Add the solution of 2-acetylthiazole to the catalyst mixture.

  • Slowly add ethynylmagnesium bromide (1.5 eq) to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by chiral HPLC or silica gel chromatography to isolate this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepKey TransformationReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Expected Yield (%)
1Acylation2-Bromothiazole, Ethyl acetaten-ButyllithiumTHF-78370-85
2Asymmetric Ethynylation2-Acetylthiazole, Ethynylmagnesium bromide(R)-BINOL/Ti(O-iPr)4Toluene02460-75

Note: The expected yields are estimates based on similar reactions reported in the chemical literature and may vary. The enantiomeric excess of the final product is highly dependent on the specific chiral catalyst and reaction conditions employed.

Logical Relationships in Asymmetric Ethynylation

G Ketone 2-Acetylthiazole Transition_State Diastereomeric Transition States Ketone->Transition_State Alkyne Ethynyl Nucleophile Alkyne->Transition_State Chiral_Catalyst Chiral Titanium Complex ((R)-BINOL-Ti) Chiral_Catalyst->Transition_State Controls facial selectivity R_Product (R)-enantiomer (Major Product) Transition_State->R_Product Lower energy pathway S_Product (S)-enantiomer (Minor Product) Transition_State->S_Product Higher energy pathway

Figure 2: Control of stereochemistry in the asymmetric ethynylation step.

Disclaimer

The protocols and information provided in this document are intended for use by qualified professionals in a laboratory setting. These procedures are based on analogous reactions found in patent literature and have not been independently validated for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals. The user assumes all responsibility for the safe and proper execution of these protocols.

Troubleshooting & Optimization

common side reactions in the alkynylation of 2-acetylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkynylation of 2-acetylthiazole (B1664039), primarily via the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the alkynylation of 2-acetylthiazole?

The most prevalent and versatile method for the alkynylation of 2-acetylthiazole is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with a halo-substituted 2-acetylthiazole (typically 2-bromo- or 2-iodoacetylthiazole) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][2]

Q2: What are the primary side reactions to be aware of during the alkynylation of 2-acetylthiazole?

The two most common side reactions are:

  • Glaser-Hay Homocoupling: This is the oxidative self-coupling of the terminal alkyne to form a symmetrical 1,3-diyne.[3][4][5] This reaction is promoted by the presence of oxygen and the copper(I) co-catalyst.[6][7]

  • Palladium Catalyst Decomposition: The active Pd(0) catalyst can decompose and precipitate as palladium black, rendering it inactive. This is often caused by exposure to air, impurities in the reagents or solvents, or excessively high temperatures.

Q3: Can the acetyl group on the thiazole (B1198619) ring interfere with the reaction?

While the acetyl group is generally well-tolerated in Sonogashira couplings, its electron-withdrawing nature can influence the reactivity of the thiazole ring. However, under standard Sonogashira conditions, side reactions directly involving the acetyl group are not commonly reported. It is crucial to maintain mild, basic conditions to prevent potential aldol-type side reactions, although these are not typical for the Sonogashira reaction itself.

Q4: Is a copper co-catalyst always necessary?

No, copper-free Sonogashira protocols have been developed. These are particularly useful for minimizing or eliminating the Glaser-Hay homocoupling side reaction.[8] However, copper-free systems may require different ligands or reaction conditions to achieve comparable efficiency to the traditional copper co-catalyzed method.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Consider using a more robust palladium precatalyst.Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture, leading to decomposition. Copper(I) salts can oxidize over time.
Poor Substrate Reactivity If using 2-bromoacetylthiazole, consider switching to the more reactive 2-iodoacetylthiazole.[6][9][10]The reactivity of the halide follows the order I > Br > Cl for oxidative addition to the palladium center, a key step in the catalytic cycle.
Suboptimal Reaction Conditions Ensure all solvents and the amine base are anhydrous and have been properly degassed to remove oxygen.Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[6]
Insufficient Temperature For less reactive substrates, a moderate increase in temperature (e.g., to 60-80 °C) may be necessary.[7]Higher temperatures can facilitate the oxidative addition step, but excessive heat can cause catalyst decomposition.
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser-Hay Byproduct)
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be thoroughly degassed.Oxygen is a key promoter of the oxidative homocoupling of alkynes.[6][7]
High Copper Catalyst Loading Reduce the amount of copper(I) iodide to the minimum effective concentration (e.g., 1-5 mol%).High concentrations of the copper co-catalyst can accelerate the Glaser coupling pathway.
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump.Slow addition maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[8]
Copper-Mediated Pathway Switch to a copper-free Sonogashira protocol.Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[8]
Issue 3: Formation of a Black Precipitate (Palladium Black)
Potential Cause Troubleshooting Step Rationale
Catalyst Decomposition Ensure a strictly inert atmosphere and use high-purity, anhydrous reagents and solvents.The active Pd(0) catalyst can agglomerate and precipitate if exposed to oxygen or impurities.
Inappropriate Solvent Consider switching to a different solvent. For instance, if using THF, DMF might be a suitable alternative.Some solvents may promote the formation of palladium black under certain conditions.
Excessive Heat If heating is required, increase the temperature gradually and monitor for any signs of decomposition.High temperatures can accelerate the decomposition of the palladium catalyst.

Data Presentation

Table 1: Representative Yields in the Alkynylation of 2-Bromoacetylthiazole

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Product Yield (%)Homocoupling Byproduct (%)
1PhenylacetylenePd(PPh₃)₄ (3)5Et₃NTHF608510
2PhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NTHF608212
3TrimethylsilylacetylenePd(PPh₃)₄ (3)5i-Pr₂NHDMFRT90<5
4PhenylacetylenePd(PPh₃)₄ (5)0PiperidineToluene8075<2
51-HexynePdCl₂(dppf) (2)2Cs₂CO₃Dioxane70887

Note: The data in this table is illustrative and compiled from general literature on Sonogashira reactions of halothiazoles. Actual yields may vary based on specific experimental conditions and the purity of reagents.

Experimental Protocols

General Protocol for the Sonogashira Coupling of 2-Bromoacetylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromoacetylthiazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromoacetylthiazole, Pd(PPh₃)₄, and CuI.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X Alkyne H-C≡CR' PdII_Aryl R-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne R-Pd(II)-C≡CR' (L)₂ Transmetal->PdII_Alkyne CuI CuI Transmetal->CuI + Pd(II)-X RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuI, Base - Base·HX Base Base Cu_Acetylide->Transmetal

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Side_Reactions Common Side Reactions cluster_Glaser Glaser-Hay Homocoupling cluster_PdDecomp Catalyst Decomposition Alkyne1 2 R-C≡C-H Diyne R-C≡C-C≡C-R Alkyne1->Diyne [Cu(I)], O₂, Base Pd0 Pd(0)L₂ (Active) Pd_Black Pd(0) (Inactive Black) Pd0->Pd_Black O₂, Impurities, Heat

Caption: Primary side reactions in the alkynylation of 2-acetylthiazole.

References

Technical Support Center: Purification of (R)-2-(thiazol-2-yl)but-3-yn-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (R)-2-(thiazol-2-yl)but-3-yn-2-ol using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
No Separation of Enantiomers Incorrect stationary phase.For chiral separations of aromatic and heterocyclic alcohols like the target compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are a good starting point.[1]
Inappropriate mobile phase.The mobile phase composition is critical for achieving enantiomeric separation.[2] For normal-phase chiral chromatography, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695).[1]
Broad or Tailing Peaks Column overload.Injecting a sample that is too concentrated can lead to distorted peak shapes. Try diluting the sample before loading it onto the column.
Improper sample dissolution.Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase to avoid peak distortion upon loading.
Low flow rate.While lower flow rates can sometimes improve resolution in chiral chromatography, an excessively slow rate can lead to peak broadening due to diffusion.[1]
Poor Resolution Between Enantiomers Suboptimal mobile phase composition.The ratio of the non-polar solvent to the alcohol modifier significantly impacts resolution. A systematic optimization of this ratio is recommended.
Incorrect flow rate.In chiral chromatography, lower flow rates often lead to better resolution.[1] Consider reducing the flow rate to see if separation improves.
Temperature fluctuations.Temperature can affect the selectivity of chiral separations.[3] Maintaining a consistent column temperature can improve reproducibility and resolution.
Compound Not Eluting from the Column Mobile phase is too non-polar.If the compound is not eluting, the polarity of the mobile phase may be too low. Gradually increase the percentage of the polar modifier (e.g., ethyl acetate (B1210297) or isopropanol) in the eluent.
Compound degradation on silica (B1680970) gel.The target molecule, an alkynyl alcohol, could potentially be unstable on acidic silica gel.[4] Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (B75360).
Co-elution with Impurities Similar polarity of the compound and impurities.A gradient elution with a shallow gradient might be necessary to separate compounds with close polarities.[5] Careful monitoring of fractions by thin-layer chromatography (TLC) is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols.[1] For general purification to remove impurities without chiral separation, standard silica gel (Geduran Si 60, 0.040-0.063 mm) can be used.

Q2: Which mobile phase system is suitable for this purification?

A2: A common mobile phase for purifying moderately polar compounds like the target molecule on silica gel is a mixture of a non-polar solvent and a polar solvent. A gradient of hexane (B92381) and ethyl acetate is a good starting point.[5] For chiral separations on a polysaccharide-based CSP, a mobile phase of n-hexane with an alcohol modifier like isopropanol or ethanol is typically used.[1]

Q3: How can I visualize the compound on a TLC plate?

A3: The thiazole (B1198619) ring in the molecule should allow for visualization under UV light (254 nm).[5] Additionally, staining with a p-anisaldehyde solution can be used to visualize the alcohol functional group.

Q4: My compound appears to be degrading on the column. What can I do?

A4: Alkynyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel.[4] You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, using a different stationary phase such as alumina might prevent degradation.

Q5: Is it possible to reverse the elution order of the enantiomers?

A5: Yes, the elution order of enantiomers can sometimes be reversed by changing the chiral stationary phase, the mobile phase composition (e.g., switching the alcohol modifier from isopropanol to ethanol), or by adjusting the column temperature.[1]

Q6: The alkyne group is a poor chromophore. Will this be an issue for detection?

A6: While the alkyne group itself is a poor UV chromophore, the presence of the thiazole ring in the molecule should provide sufficient UV absorbance for detection in HPLC or by TLC with a UV lamp.[6]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol is for the removal of impurities and does not separate enantiomers.

Materials:

  • Crude this compound

  • Silica gel (Geduran Si 60, 0.040-0.063 mm)[5]

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand over the cotton plug.[7]

    • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing the silica to settle into a packed bed. Ensure no air bubbles are trapped.[7]

    • Add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing the purified product.[5]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Gradient for General Purification

Solvent System (Hexane:Ethyl Acetate) Volume Purpose
9:12 column volumesElute non-polar impurities
4:13 column volumesElute the target compound
1:12 column volumesElute more polar impurities

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product (Dry Load if Necessary) prep_sample->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_mobile_phase Mobile Phase Issues cluster_stationary_phase Stationary Phase Issues cluster_conditions Experimental Conditions start Poor Separation? mp_check Is Mobile Phase Optimized? start->mp_check mp_yes Yes mp_check->mp_yes Yes mp_no No mp_check->mp_no No sp_check Using a Chiral Column? mp_yes->sp_check mp_solution Optimize Hexane/Alcohol Ratio mp_no->mp_solution end_node Resolution Improved mp_solution->end_node sp_yes Yes sp_check->sp_yes Yes sp_no No sp_check->sp_no No cond_check Flow Rate / Temp Optimized? sp_yes->cond_check sp_solution Use Polysaccharide-based CSP sp_no->sp_solution sp_solution->end_node cond_yes Yes cond_check->cond_yes Yes cond_no No cond_check->cond_no No cond_yes->end_node cond_solution Reduce Flow Rate / Control Temperature cond_no->cond_solution cond_solution->end_node

Caption: Troubleshooting decision tree for chiral separation issues.

References

Technical Support Center: Troubleshooting Enantioselective Alkynylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective alkynylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that can lead to low yields and suboptimal enantioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during enantioselective alkynylation reactions.

My reaction has a low yield or did not go to completion. What are the common causes?

Low yields in enantioselective alkynylation can stem from a variety of factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Catalyst Activity: The catalyst may be inactive or have decomposed.

  • Reagent Purity: Impurities in the substrates (aldehyde/ketone, alkyne), solvent, or additives can inhibit the reaction.

  • Reaction Conditions: The temperature, concentration, or reaction time may not be optimal.

  • Atmosphere Control: The reaction may be sensitive to air or moisture.

I'm observing low enantioselectivity (ee). What could be the problem?

Poor enantioselectivity is a common issue and can be attributed to several factors:

  • Ligand Purity and Integrity: The chiral ligand may be impure, racemized, or may have degraded under the reaction conditions.

  • Incorrect Catalyst/Ligand Ratio: The optimal ratio of the metal precursor to the chiral ligand is crucial for the formation of the active chiral catalyst.

  • Reaction Temperature: In many cases, lower temperatures lead to higher enantioselectivity.

  • Solvent Effects: The solvent can significantly influence the chiral induction.

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired enantioselective catalytic cycle.

How can I tell if my catalyst is deactivated?

Catalyst deactivation can manifest as a stalled reaction, a long induction period, or a gradual decrease in reaction rate over time.[1] Potential causes of deactivation include:

  • Oxidation: The metal center (e.g., Cu(I)) can be oxidized to an inactive state (e.g., Cu(II)) by trace oxygen.[2]

  • Poisoning: Impurities in the reagents or solvent can bind to the catalyst's active site.

  • Ligand Degradation: The chiral ligand can degrade under the reaction conditions.[3]

To diagnose catalyst deactivation, you can try adding a fresh batch of catalyst to the stalled reaction to see if it restarts.

Troubleshooting Guides

This section provides a more in-depth look at specific problems and offers structured approaches to resolving them.

Problem 1: Low or No Product Formation

If you are observing low or no formation of your desired propargyl alcohol, follow this troubleshooting workflow.

LowYieldWorkflow start Low or No Product check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Review Reaction Setup and Conditions start->check_conditions check_catalyst Investigate Catalyst Activity start->check_catalyst re_purify Re-purify Substrates and Dry Solvents check_reagents->re_purify Impurity suspected new_reagents Use Freshly Purchased or Prepared Reagents check_reagents->new_reagents Degradation suspected optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Suboptimal temperature optimize_conc Vary Substrate Concentration check_conditions->optimize_conc Concentration effects fresh_catalyst Prepare Fresh Catalyst/Pre-catalyst check_catalyst->fresh_catalyst Deactivation suspected screen_ligands Screen Different Ligands check_catalyst->screen_ligands Poor catalyst performance success Problem Solved re_purify->success new_reagents->success optimize_temp->success optimize_conc->success fresh_catalyst->success screen_ligands->success

Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:

  • Verify Reagent Purity:

    • Aldehydes/Ketones: These can oxidize to carboxylic acids or undergo aldol (B89426) condensation. Purity can be checked by NMR or GC-MS. If impurities are detected, purification is necessary.

    • Alkynes: Terminal alkynes can dimerize (Glaser coupling) or undergo other side reactions. Purity should be checked by NMR or GC.

    • Solvents: Solvents must be anhydrous and free of peroxides, as water and other impurities can deactivate the catalyst.

  • Review Reaction Setup and Conditions:

    • Inert Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.

    • Temperature Control: Verify that the reaction was maintained at the correct temperature. For many enantioselective reactions, precise temperature control is critical.

  • Investigate Catalyst Activity:

    • Catalyst Preparation: If the catalyst was prepared in situ, ensure the correct procedure, stoichiometry, and order of addition were followed.

    • Catalyst Age: Use a freshly prepared or properly stored catalyst. Over time, catalysts can degrade, especially if exposed to air or moisture.

Problem 2: Low Enantioselectivity

If the reaction is proceeding but the enantiomeric excess (ee) is low, consider the following troubleshooting steps.

LoweeWorkflow start Low Enantioselectivity (ee) check_ligand Verify Ligand Purity and Enantiomeric Purity start->check_ligand optimize_conditions Optimize Reaction Conditions start->optimize_conditions screen_components Screen Reaction Components start->screen_components verify_ligand_purity Check Ligand by Chiral HPLC or NMR with Chiral Shift Reagent check_ligand->verify_ligand_purity Impurity or racemization suspected optimize_temp Lower Reaction Temperature optimize_conditions->optimize_temp Temperature too high optimize_solvent Screen Different Solvents optimize_conditions->optimize_solvent Solvent effects optimize_ratio Optimize Metal-to-Ligand Ratio screen_components->optimize_ratio Suboptimal stoichiometry screen_ligands Screen Different Chiral Ligands screen_components->screen_ligands Ligand not suitable success Problem Solved verify_ligand_purity->success optimize_temp->success optimize_solvent->success optimize_ratio->success screen_ligands->success

References

preventing racemization of (r)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (r)-2-(thiazol-2-yl)but-3-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral tertiary propargyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism for racemization of tertiary alcohols, including propargylic alcohols like this compound, is believed to proceed through the formation of a planar, achiral carbocation intermediate.[1][2] This is often catalyzed by acidic conditions, which protonate the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a tertiary carbocation. The nucleophilic attack of water on this planar intermediate can occur from either face with equal probability, leading to a racemic mixture.

Q2: How does the thiazole (B1198619) ring in the molecule affect its stability and potential for racemization?

A2: The thiazole ring introduces unique considerations. The nitrogen atom in the thiazole ring is basic and can be protonated under acidic conditions. This could potentially influence the electronic environment of the chiral center. While direct intramolecular catalysis of racemization by the thiazole nitrogen has not been explicitly documented for this molecule, it is a plausible pathway to consider, especially under mildly acidic conditions where the nitrogen could act as an internal proton shuttle. Thiazole-containing compounds can also coordinate with metal ions, which could potentially catalyze racemization.[3]

Q3: What are the ideal storage conditions to maintain the enantiomeric purity of this compound?

A3: To minimize racemization during storage, it is crucial to control the temperature, pH, and storage atmosphere.

ParameterRecommendationRationale
Temperature Store at low temperatures, ideally at or below 4°C.Reduces the rate of potential acid/base-catalyzed racemization.[4]
pH Maintain a neutral or slightly acidic pH (pH 4-6). Avoid basic conditions.Strongly acidic conditions can promote carbocation formation, while basic conditions can lead to other side reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents potential oxidation or degradation from atmospheric components.[4]
Solvent If in solution, use aprotic, non-polar solvents.Protic solvents can facilitate proton transfer and may promote racemization.[4]

Q4: I suspect my sample of this compound has racemized. How can I determine its enantiomeric excess (ee)?

A4: The most reliable method for determining the enantiomeric excess (ee) of your sample is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique uses a chiral stationary phase (CSP) to separate the R and S enantiomers, allowing for their quantification. The ee is calculated from the peak areas of the two enantiomers.

Troubleshooting Guides

Issue 1: Loss of Optical Activity in a Reaction

Symptoms:

  • Decreased optical rotation of the product compared to the starting material.

  • Appearance of a second peak corresponding to the other enantiomer in the chiral HPLC chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Step
Acidic Reaction Conditions Neutralize the reaction mixture immediately upon completion. Use a buffered system if possible to maintain a neutral pH. Consider using milder acids or shorter reaction times.
Basic Reaction Conditions If a base is necessary, use a non-nucleophilic, sterically hindered base. Perform the reaction at the lowest possible temperature.
Elevated Temperature Conduct the reaction at a lower temperature. Monitor the reaction closely to avoid prolonged heating.
Presence of Metal Catalysts If a metal catalyst is used in a preceding step, ensure its complete removal before proceeding. Certain residual metals can catalyze racemization.
Protic Solvents If possible, switch to an aprotic solvent. If a protic solvent is required, use it at low temperatures and for the shortest duration possible.
Issue 2: Racemization During Work-up and Purification

Symptoms:

  • High enantiomeric excess immediately after the reaction, but a lower value after extraction and chromatography.

Possible Causes and Solutions:

CauseTroubleshooting Step
Acidic or Basic Aqueous Wash Use a neutral brine wash. If an acidic or basic wash is unavoidable, minimize the contact time and perform the extraction at a low temperature. Immediately neutralize the organic layer.
Silica (B1680970) Gel Chromatography Standard silica gel can be slightly acidic. To mitigate this, you can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in the eluent, followed by flushing with the pure eluent. Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic).
Prolonged Exposure to Solvents Concentrate the product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at room temperature). Avoid leaving the purified compound in solution for extended periods.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of this compound.

1. Materials:

2. Instrumentation:

  • HPLC system with a UV detector.

3. Method Development:

  • Column Selection: Start with a commonly used polysaccharide-based chiral column.

  • Mobile Phase Screening:

    • Begin with a mobile phase of 90:10 (v/v) hexane/isopropanol.

    • Gradually increase the polarity by increasing the isopropanol content if the retention time is too long.

    • If separation is not achieved, try other alcohol modifiers like ethanol.

    • Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can sometimes improve peak shape and resolution, but be mindful of their potential to cause on-column racemization.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor at a UV wavelength where the compound has significant absorbance (e.g., 254 nm).

4. Sample Analysis:

  • Dissolve a small amount of the sample in the mobile phase.

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the peak areas for the (R) and (S) enantiomers.

5. Calculation of Enantiomeric Excess: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Protocol 2: Synthesis of Enantiopure this compound

This protocol outlines a plausible enantioselective synthesis based on the addition of an ethynyl (B1212043) nucleophile to a ketone precursor, a common method for preparing chiral propargyl alcohols.

1. Materials:

  • 2-Acetylthiazole (B1664039)

  • Ethynyltrimethylsilane

  • n-Butyllithium (n-BuLi) or other suitable base

  • Chiral catalyst (e.g., a chiral amino alcohol or a chiral metal complex)

  • Anhydrous solvent (e.g., THF, toluene)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Reagents for work-up and purification.

2. Procedure:

  • Step 1: Enantioselective Ethynylation:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).

    • Add the base (e.g., n-BuLi) dropwise, followed by the ethynyltrimethylsilane.

    • After stirring for a short period, add a solution of 2-acetylthiazole in the same solvent.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Step 2: Deprotection:

    • Dissolve the crude product from Step 1 in a suitable solvent like THF.

    • Add a solution of TBAF and stir at room temperature.

    • Monitor the reaction by TLC until the silyl (B83357) group is completely removed.

    • Perform an aqueous work-up and purify the product by flash column chromatography on neutralized silica gel.

3. Characterization:

  • Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

  • Determine the enantiomeric excess using the chiral HPLC method described in Protocol 1.

Visualizations

racemization_mechanism cluster_R (R)-enantiomer cluster_carbocation Planar Carbocation (achiral) cluster_S (S)-enantiomer R_enantiomer H₃C | R-C*-OH | C≡CH Thiazole carbocation H₃C | R-C+ | C≡CH Thiazole R_enantiomer->carbocation + H⁺ - H₂O carbocation->R_enantiomer + H₂O - H⁺ S_enantiomer H₃C | S-C*-OH | C≡CH Thiazole carbocation->S_enantiomer + H₂O - H⁺

Caption: Proposed acid-catalyzed racemization mechanism.

experimental_workflow start Start with This compound reaction Perform Chemical Transformation start->reaction workup Aqueous Work-up (Neutral pH) reaction->workup purification Column Chromatography (Neutralized Silica) workup->purification analysis Chiral HPLC Analysis to Determine ee purification->analysis end Enantiopure Product analysis->end

Caption: Recommended experimental workflow.

troubleshooting_logic start Racemization Suspected? check_reaction Review Reaction Conditions: - pH - Temperature - Solvent start->check_reaction During Reaction check_workup Review Work-up/Purification: - Aqueous wash pH - Stationary phase acidity start->check_workup During Purification modify_reaction Modify Reaction: - Lower Temperature - Use Aprotic Solvent - Buffer pH check_reaction->modify_reaction modify_workup Modify Work-up: - Neutral Wash - Neutralized Silica check_workup->modify_workup

Caption: Troubleshooting decision tree.

References

optimization of reaction conditions for the synthesis of (r)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

This technical support guide provides detailed information, troubleshooting advice, and optimized protocols for the successful synthesis of this compound, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

A1: The most common and effective method is the asymmetric nucleophilic addition of an acetylide to the prochiral ketone, 2-acetylthiazole (B1664039).[1] This reaction typically involves the in-situ generation of a metal acetylide (e.g., from lithium or zinc) which then adds to the carbonyl group.[2][3] The stereoselectivity is controlled by a chiral catalyst or ligand.

Q2: What type of catalysts are used to induce enantioselectivity in this reaction?

A2: Chiral amino alcohols, such as (+)-N-methylephedrine, and BINOL (1,1'-bi-2-naphthol) derivatives are highly effective ligands for this transformation.[4][5] These ligands coordinate with a metal salt (e.g., Zn(OTf)₂, Ti(Oi-Pr)₄) to form a chiral complex that directs the acetylide to one face of the ketone, leading to the desired (R)-enantiomer.[5]

Q3: How is the acetylide nucleophile generated for the reaction?

A3: The acetylide anion can be generated from acetylene (B1199291) gas or, more conveniently and safely, from a protected acetylene source like 2-methyl-3-butyn-2-ol, which generates acetylene in situ.[6] Alternatively, a lithium acetylide can be pre-formed by treating a terminal alkyne with a strong base like n-butyllithium.[3] For zinc-mediated reactions, a dialkylzinc reagent can react with the terminal alkyne.[7]

Q4: What are the critical parameters to control for a successful synthesis?

A4: The most critical parameters are temperature, the purity of reagents and solvents, and the rate of addition of the ketone. Low temperatures (e.g., -78 °C to 0 °C) are often crucial for achieving high enantioselectivity.[3] All reagents and solvents should be anhydrous, as water can quench the organometallic reagents. Slow addition of the ketone to the reaction mixture can also significantly improve the enantiomeric excess (ee).[2]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive catalyst or ligand. 2. Wet reagents or solvents. 3. Insufficiently strong base to form the acetylide. 4. Low reactivity of the ketone.[8]1. Use fresh, high-purity catalyst and ligand. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a stronger base (e.g., n-BuLi instead of an amine) or allow more time for deprotonation. 4. Increase the reaction temperature slightly after initial addition, or use a more reactive metal acetylide (e.g., lithium vs. zinc).
Low Enantioselectivity (low ee%) 1. Reaction temperature is too high. 2. Racemic or impure chiral ligand. 3. Aggregation of organometallic species.[5][8] 4. Rapid addition of the ketone.1. Maintain a consistently low temperature (e.g., -78°C). 2. Verify the enantiomeric purity of the ligand. 3. Use an appropriate solvent (like THF) and ensure correct stoichiometry of ligand to metal. 4. Add the ketone dropwise over an extended period using a syringe pump.[3]
Formation of Side Products 1. Self-condensation of 2-acetylthiazole. 2. Polymerization of acetylene. 3. Competing reduction of the ketone.1. Maintain low temperatures and add the ketone slowly to the acetylide solution. 2. Use a moderate excess of the alkyne source and avoid high temperatures. 3. Ensure the organometallic reagent is not contaminated with a metal hydride source.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase.1. Add brine (saturated NaCl solution) to break up emulsions. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative data for the optimization of the asymmetric addition of an acetylide to 2-acetylthiazole.

Entry Chiral Ligand (mol%) Metal Salt Solvent Temp (°C) Yield (%) ee (%)
1(+)-N-Methylephedrine (20)Zn(OTf)₂Toluene (B28343)238592
2(+)-N-Methylephedrine (20)Zn(OTf)₂Toluene08895
3(+)-N-Methylephedrine (20)Zn(OTf)₂THF08290
4(R)-BINOL (10)Ti(Oi-Pr)₄Toluene/THF-207597
5(R)-BINOL (10)Ti(Oi-Pr)₄Toluene/THF07891
6Chiral Schiff Base (15)Et₂ZnToluene09088

Note: Data are illustrative and based on typical results for asymmetric alkynylation of ketones.[2][5]

Experimental Protocols

Protocol 1: Zn(OTf)₂/(+)-N-Methylephedrine Catalyzed Synthesis

This protocol is adapted from established methods for the enantioselective addition of terminal alkynes.[4]

  • Catalyst Preparation:

    • To an oven-dried, nitrogen-flushed flask, add Zn(OTf)₂ (0.15 eq) and (+)-N-methylephedrine (0.30 eq).

    • Add anhydrous toluene (5 mL per mmol of ketone) and stir the mixture at room temperature for 1 hour.

    • Add triethylamine (B128534) (2.0 eq) and stir for an additional 30 minutes.

  • Reaction:

    • Cool the catalyst mixture to 0 °C.

    • Slowly bubble acetylene gas through the solution for 15 minutes OR add trimethylsilylacetylene (B32187) (1.5 eq) followed by K₂CO₃ (0.2 eq) to generate the acetylide in situ.

    • In a separate flask, dissolve 2-acetylthiazole (1.0 eq) in anhydrous toluene.

    • Add the 2-acetylthiazole solution dropwise to the reaction mixture over 2 hours using a syringe pump.

    • Stir the reaction at 0 °C for 24-48 hours, monitoring progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

  • Analysis:

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of this compound.

G Experimental Workflow for Synthesis cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reagents Prepare Anhydrous Reagents & Solvents catalyst In-situ Catalyst Formation (e.g., Zn(OTf)2 + Ligand) reagents->catalyst acetylide Generate Acetylide Anion catalyst->acetylide addition Slow Addition of 2-Acetylthiazole at Low Temp acetylide->addition reaction Stir and Monitor Reaction (TLC/LC-MS) addition->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify structure Structural Confirmation (NMR, MS) purify->structure purity Purity & ee% Determination (Chiral HPLC) purify->purity

Caption: Workflow for the asymmetric synthesis of the target alcohol.

References

dealing with impurities in the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of thiazole (B1198619) derivatives.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis and purification of thiazole derivatives.

Issue 1: Low or No Product Formation in Hantzsch Thiazole Synthesis

Q: My Hantzsch thiazole synthesis reaction shows low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation in a Hantzsch synthesis can stem from several factors related to starting materials and reaction conditions.[1][2]

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide starting materials are pure.[1][2] Impurities in the α-haloketone, such as the non-halogenated ketone, will not react.[2] Similarly, impurities in the thioamide can lead to undesired side reactions.[1] If necessary, purify the starting materials by recrystallization or column chromatography.[1]

  • Reactivity of Starting Materials: Verify the integrity of the α-halocarbonyl compound using spectroscopic methods like NMR, as it may have degraded.[2] If degradation has occurred, it is best to synthesize a fresh batch.[2] Some thioamides may have low reactivity; consider using a more nucleophilic derivative if possible.[2]

  • Reaction Temperature: The Hantzsch synthesis often requires heating to proceed to completion.[1] If the reaction is being conducted at room temperature, consider increasing the temperature.[1] However, excessive heat can cause decomposition of reactants or products, so optimization is key.[2]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Experiment with different solvents such as ethanol, dimethylformamide (DMF), or acetonitrile (B52724) to find the most suitable one for your specific substrates.[2]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities or Side Products

Q: My crude product shows multiple spots on TLC. What are the common side reactions and how can I improve the reaction's selectivity?

A: The formation of multiple products can be due to side reactions or the presence of impurities in the starting materials.[1]

  • Isomer Formation: When using unsymmetrical α-halocarbonyls, the formation of isomeric products is possible.[2] If feasible, using a symmetrical α-halocarbonyl can prevent this issue.[2] Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][3][4]

  • Purity of Starting Materials: As mentioned previously, impure starting materials can lead to unwanted side reactions.[1]

  • Reaction Conditions: Optimizing reaction parameters such as temperature and reaction time can help minimize the formation of side products.

Issue 3: Difficulty in Isolating and Purifying the Thiazole Product

Q: I am struggling to isolate and purify my thiazole product. What are some effective purification strategies?

A: The workup and purification procedures are critical for obtaining a pure thiazole derivative.[1] Common techniques include precipitation, recrystallization, and column chromatography.

  • Precipitation: For many 2-aminothiazole (B372263) products that are poorly soluble in water, a precipitation method can be effective.[1] Pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, neutralizes the hydrohalide salt of the thiazole, causing the neutral product to precipitate.[1][5] The resulting solid can then be collected by filtration.[1]

  • Recrystallization: This technique is ideal for purifying solid compounds.[6] It relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[6][7] For detailed protocols, refer to the "Experimental Protocols" section.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities and is particularly useful for complex mixtures.[6][8] For detailed protocols, refer to the "Experimental Protocols" section.

  • Acid-Base Extraction: If the thiazole derivative possesses a basic nitrogen atom, it can be purified by extracting it into an acidic aqueous solution.[2] The aqueous layer can then be washed with an organic solvent to remove non-basic impurities.[2] Subsequently, basifying the aqueous layer will liberate the pure thiazole derivative, which can then be extracted with an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in thiazole synthesis?

A1: Impurities can be introduced at various stages of the synthesis and purification process.[9] The primary sources include:

  • Starting Materials: Impurities present in the initial reactants.[9]

  • Intermediates: Unreacted intermediates from the reaction.[9]

  • Side Products: Byproducts formed from competing reaction pathways.

  • Residual Solvents: Solvents used during the reaction and purification steps that are not completely removed.[9]

Q2: How can I effectively remove unreacted starting materials from my crude product?

A2: The choice of purification method depends on the properties of your product and the unreacted starting materials.

  • Column Chromatography: If there is a significant polarity difference, column chromatography is often the most effective method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the starting materials.[6]

  • Recrystallization: If the solubility profiles of the product and starting materials are sufficiently different in a particular solvent, recrystallization can be a simple and effective purification method.[7]

  • Washing/Extraction: In some cases, a simple wash or liquid-liquid extraction can remove unreacted starting materials.

Q3: My thiazole compound is streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking on a TLC plate is often due to the acidic or basic nature of the compound.[6] Thiazoles can be basic due to the nitrogen atom.[6] To resolve this, you can add a small amount of a modifier to the eluent. For basic compounds like thiazoles, adding a small quantity of triethylamine (B128534) (e.g., 0.1-1%) can significantly improve the spot shape.[6]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[10] To address this, you can:

  • Choose a lower-boiling point solvent. [10]

  • Allow the solution to cool more slowly. Insulating the flask can help with this.[7]

  • Use a solvent mixture. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the good solvent to clarify and allow to cool slowly.[7]

Quantitative Data Summary

The following table summarizes common issues in Hantzsch thiazole synthesis and their impact on product yield and purity, along with suggested solutions.

Issue Potential Impact on Yield Potential Impact on Purity Troubleshooting Strategies
Impure Starting Materials DecreaseDecreasePurify starting materials via recrystallization or chromatography.[1]
Suboptimal Reaction Temperature DecreaseDecrease (due to side reactions or decomposition)Optimize temperature; consider systematic study of different temperatures.[1][2]
Incorrect Reaction Time Decrease (incomplete reaction)Decrease (unreacted starting materials)Monitor reaction progress by TLC to determine optimal time.[1]
Inappropriate Solvent DecreaseDecrease (side reactions)Screen different solvents (e.g., ethanol, DMF, acetonitrile).[2]
Formation of Isomers No direct impact on total yield, but lowers yield of desired isomerDecreaseUse symmetrical starting materials if possible; optimize reaction conditions.[2]

Experimental Protocols

Protocol 1: Column Chromatography for Thiazole Derivative Purification

This protocol provides a general procedure for purifying a thiazole derivative using silica (B1680970) gel column chromatography.[6]

1. Slurry Preparation:

  • In a beaker, create a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).[6][11]

2. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[6]
  • Add a thin layer of sand over the cotton plug.[6]
  • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[6][12]
  • Allow the silica to settle, then add another layer of sand on top of the packed silica gel.[6]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column.[12]
  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[12]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and begin collecting fractions.[8]
  • A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for better separation.[8] Common solvent systems for thiazole derivatives include mixtures of hexane (B92381) with ethyl acetate, acetone, or methanol (B129727).[6] For very polar compounds, a mixture of dichloromethane (B109758) and methanol may be used.[6]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[8]
  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiazole derivative.[8]

Protocol 2: Recrystallization for Thiazole Derivative Purification

This protocol describes a general single-solvent recrystallization procedure for purifying solid thiazole derivatives.[7]

1. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of a suitable solvent. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]
  • Heat the mixture to the solvent's boiling point while stirring to completely dissolve the compound.[10]

2. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[7]
  • Reheat the solution to boiling for a few minutes.[7]

3. Hot Filtration (Optional):

  • If activated charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[7]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals.[13]
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.[7]
  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]
  • Dry the purified crystals in a desiccator or vacuum oven.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (α-haloketone + thioamide) reaction Hantzsch Reaction (Heating in Solvent) start->reaction workup Work-up (e.g., Precipitation) reaction->workup purification_choice Purification Method? workup->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity & Structure (TLC, NMR, MS) column->analysis recrystallization->analysis product Pure Thiazole Derivative analysis->product

Caption: A general experimental workflow for the synthesis and purification of thiazole derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Thiazole Synthesis? cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Reactant Solubility start->cause3 cause4 Side Reactions start->cause4 sol1 Purify Reactants (Recrystallization/ Chromatography) cause1->sol1 sol2 Optimize Temperature, Time, and Stoichiometry cause2->sol2 sol3 Screen for Optimal Solvent cause3->sol3 sol4 Modify Conditions to Improve Selectivity cause4->sol4 end end sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield

Caption: A troubleshooting decision tree for addressing low yields in thiazole synthesis.

References

Technical Support Center: Asymmetric Synthesis of Chiral Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral propargyl alcohols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve the enantiomeric excess (ee) of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral propargyl alcohols with high enantiomeric excess?

A1: The primary method is the asymmetric alkynylation of aldehydes or ketones. This is typically achieved using a metal catalyst complexed with a chiral ligand. Some of the most successful and widely used catalytic systems include:

  • Zinc-based catalysts: Complexes of zinc salts (e.g., Zn(OTf)₂, Me₂Zn) with chiral amino alcohols like (+)-N-methylephedrine or ligands such as BINOL are highly effective for the addition of terminal alkynes to aldehydes.[1] These systems are often practical as they can be tolerant of air and moisture.[1][2]

  • Ruthenium-based catalysts: Chiral ruthenium complexes, particularly those used in Noyori-type asymmetric transfer hydrogenation, are effective for the reduction of α,β-acetylenic ketones to chiral propargyl alcohols.[3] These reactions typically use a hydrogen source like a formic acid/triethylamine (B128534) mixture or isopropanol.[3][4]

  • Indium-based catalysts: In(III)/BINOL systems have been shown to catalyze the asymmetric alkynylation of a broad range of aldehydes with high enantioselectivity.[1]

  • Iridium and Rhodium catalysts: Chiral iridium and rhodium complexes are used in the enantioselective propargylation of alcohols.[5]

Q2: What is enantiomeric excess (ee) and how is it calculated?

A2: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated using the following formula:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] represent the concentrations or amounts of the R and S enantiomers, respectively. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% signifies a racemic mixture.[6]

Q3: How can I accurately determine the enantiomeric excess of my propargyl alcohol?

A3: Accurate determination of ee is crucial for evaluating the success of an asymmetric synthesis.[7] The most common analytical techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a reliable and widely used method that employs a chiral stationary phase (CSP) to separate the enantiomers.[7][8]

  • Chiral Gas Chromatography (GC): Suitable for volatile propargyl alcohols, this method also uses a CSP to achieve separation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Enantiomers can be distinguished in NMR by using chiral shift reagents or chiral solvating agents, which induce a chemical shift difference between the enantiomeric signals.[7]

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee)

Q4: My reaction is producing the desired propargyl alcohol, but the enantiomeric excess is consistently low. What are the most common causes?

A4: Consistently low ee is likely due to a systematic issue with your experimental setup, reagents, or reaction conditions.[7] Here are the key factors to investigate:

  • Catalyst Performance: The choice and handling of the chiral catalyst are critical. Catalyst deactivation, incorrect catalyst loading, or using a catalyst that is not well-suited for your specific substrate can all lead to poor enantioselectivity.[6] The purity of the catalyst is also paramount.

  • Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle.[7] For instance, trace amounts of water in reactions that are not tolerant to it can significantly impact the outcome. It is recommended to use freshly distilled or high-purity solvents.[6]

  • Reaction Temperature: Temperature is a critical parameter. Often, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[6]

  • Reaction Time and Conversion: Pushing a reaction to higher conversion by extending the reaction time can sometimes lead to a decrease in ee due to side reactions or product racemization.[6]

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for the steric and electronic properties of your specific aldehyde/ketone and alkyne.[7]

  • Slow Addition: For some reactions, such as the addition of lithium acetylides, slow addition of the carbonyl compound has been shown to improve enantioselectivity.[1] This can also be crucial for enolizable aldehydes like acetaldehyde (B116499) to minimize self-aldol condensation.[9]

Data Presentation

Table 1: Effect of Chiral Ligand and Metal on Enantiomeric Excess in Asymmetric Alkynylation of Aldehydes

Catalyst SystemAldehydeAlkyneee (%)Yield (%)Reference
Zn(OTf)₂ / (+)-N-MethylephedrineVariousTerminal AlkynesUp to 99High[1]
In(III) / BINOLVariousTerminal AlkynesHighGood[1]
Ti(OiPr)₄ / BINOLVariousAlkynylzinc ReagentsHighGood[1]
RuCl--INVALID-LINK--α,β-Acetylenic Ketones(Transfer Hydrogenation)Up to 99.9High[3][4]
Prolinol / DialkylzincAromatic & AliphaticPropiolatesUp to 95Good[10]

Table 2: Influence of Reaction Parameters on Enantioselectivity

Parameter VariedSystemObservationReference
TemperatureZn-ProPhenolLowering temperature can improve ee, but may require longer reaction times.[11]
Catalyst LoadingZn-ProPhenolReducing catalyst loading can still provide good ee, but may impact yield and reaction time.[11]
Reaction ConcentrationZn-ProPhenolHigher concentrations can lead to a decrease in ee due to an increased background reaction.[11]
Addition RateLithium AcetylideSlow addition of the aldehyde improves enantioselectivity.[1]
SolventDynamic Kinetic ResolutionThe choice of solvent can be crucial to suppress side reactions, such as the Meyer-Schuster rearrangement.[12]

Experimental Protocols

Protocol 1: Asymmetric Alkynylation of Aldehydes using Zn(OTf)₂ and (+)-N-Methylephedrine (Carreira's Method)

This protocol is adapted from the work of Carreira and coworkers, which describes a practical and versatile method for the enantioselective addition of terminal alkynes to aldehydes.[1]

Materials:

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

  • Add anhydrous toluene to the flask.

  • Add the terminal alkyne (1.5 eq) to the mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Reaction Execution: Add the aldehyde (1.0 eq) to the catalyst mixture.

  • Add triethylamine (1.6 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the purified propargyl alcohol by chiral HPLC or chiral GC.

Protocol 2: Asymmetric Transfer Hydrogenation of an α,β-Acetylenic Ketone (Noyori-type Reduction)

This protocol provides a general methodology for the asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a Ru-catalyst.[3][4]

Materials:

  • Chiral Ru-catalyst (e.g., RuCl--INVALID-LINK--) (0.1-1 mol%)

  • α,β-Acetylenic ketone (1.0 mmol)

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio) as the hydrogen source

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chiral Ru-catalyst.

  • Add the α,β-acetylenic ketone.

  • Add the degassed solvent.

  • Add the formic acid/triethylamine mixture.

  • Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere at the desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of Reagents and Solvents start->check_purity Systematic Check check_catalyst Evaluate Catalyst Performance start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time/Conversion start->optimize_time screen_catalysts Screen Different Catalysts/Ligands start->screen_catalysts purify_reagents Purify/Dry Solvents and Reagents check_purity->purify_reagents Impurity suspected handle_catalyst Ensure Proper Catalyst Handling and Storage check_catalyst->handle_catalyst Inconsistency/Deactivation lower_temp Run Reaction at Lower Temperature optimize_temp->lower_temp Thermodynamic control needed monitor_ee Monitor ee vs. Time optimize_time->monitor_ee ee drops over time consider_mismatch Consider Substrate-Catalyst Mismatch screen_catalysts->consider_mismatch Consistently low ee solution Improved Enantiomeric Excess purify_reagents->solution handle_catalyst->solution lower_temp->solution monitor_ee->solution consider_mismatch->solution

Caption: A troubleshooting workflow for diagnosing and resolving low enantiomeric excess.

Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) catalyst_formation 2. Catalyst Formation (Metal Salt + Chiral Ligand) prep->catalyst_formation reaction_setup 3. Reaction Setup (Add Alkyne, then Aldehyde) catalyst_formation->reaction_setup monitoring 4. Reaction Monitoring (TLC, GC) reaction_setup->monitoring workup 5. Work-up (Quench, Extract) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Analysis (Chiral HPLC/GC for ee) purification->analysis

Caption: A general experimental workflow for asymmetric alkynylation.

References

challenges in the scale-up of (r)-2-(thiazol-2-yl)but-3-yn-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (r)-2-(thiazol-2-yl)but-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chiral intermediate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

1. Low Enantioselectivity in the Asymmetric Alkynylation of 2-Acetylthiazole (B1664039)

Question: We are experiencing low enantiomeric excess (ee) in the synthesis of this compound when scaling up the reaction. What are the potential causes and solutions?

Answer: Low enantioselectivity during scale-up is a common challenge. Several factors can contribute to this issue:

  • Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity. For the synthesis of chiral propargyl alcohols, various catalytic systems have been employed, including those based on zinc, copper, and indium.[1] The use of a suitable chiral ligand, such as N-methylephedrine or BINOL derivatives, is essential.[1]

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly impact enantioselectivity.

    • Temperature Control: Inconsistent temperature control on a larger scale can lead to a decrease in ee. It is crucial to ensure uniform heating or cooling of the reaction mixture.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Toluene is a commonly used solvent in these reactions.[1]

    • Addition Rate: Slow addition of the alkynylating agent to the mixture of the ketone, catalyst, and ligand can sometimes improve enantioselectivity.[1]

  • Purity of Reagents: The purity of 2-acetylthiazole, the alkyne source, and the catalyst/ligand system is paramount. Impurities can interfere with the catalyst and lead to the formation of the racemic product.

Troubleshooting Table: Low Enantioselectivity

Potential Cause Recommended Action
Inappropriate catalyst/ligand systemScreen different chiral ligands (e.g., (+)-N-methylephedrine, (R)-BINOL) and metal sources (e.g., Zn(OTf)₂, CuI).
Poor temperature controlImplement precise temperature monitoring and control throughout the reaction. Ensure efficient stirring to maintain a homogeneous temperature.
Suboptimal solventExperiment with different aprotic solvents of varying polarity. Ensure the solvent is anhydrous.
Fast reagent additionEmploy a syringe pump for the slow and controlled addition of the alkynylating agent.
Impure reagentsPurify starting materials and ensure the catalyst and ligand are of high purity.

2. Formation of Byproducts during the Reaction

Question: During the scale-up synthesis, we are observing the formation of significant amounts of byproducts, complicating the purification process. What are the likely side reactions and how can they be minimized?

Answer: Byproduct formation is a frequent issue in scale-up synthesis. Potential side reactions in the synthesis of propargyl alcohols include:

  • Self-condensation of 2-acetylthiazole: Under basic or acidic conditions, the ketone can undergo self-condensation reactions.

  • Oligomerization of the alkyne: Terminal alkynes can oligomerize, especially in the presence of certain metal catalysts.

  • Decomposition of the product: The propargyl alcohol product may be unstable under the reaction or work-up conditions.

Mitigation Strategies:

  • Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the reactants to minimize excess of any single component.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can often reduce the formation of byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.

3. Challenges in the Purification of this compound at Scale

Question: We are facing difficulties in purifying the final product on a larger scale. What are the recommended purification methods?

Answer: The purification of chiral propargyl alcohols can be challenging, especially on a large scale, due to their potential for decomposition and the need to remove the catalyst, ligand, and any byproducts.

  • Chromatography:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used method for chiral separations. However, it can be expensive and time-consuming for large quantities.[][3]

    • Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to preparative HPLC for chiral separations, using supercritical CO₂ as the mobile phase.[][3][4] It is particularly suitable for the purification of thermally sensitive compounds.

  • Crystallization: If the product is a solid, enantioselective crystallization or diastereomeric salt formation can be a cost-effective method for purification and chiral resolution.

  • Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective purification method.

Purification Methods Comparison

Method Advantages Disadvantages
Preparative HPLC High resolution, well-established.[][3]High solvent consumption, expensive for large scale.[3]
Supercritical Fluid Chromatography (SFC) Faster, uses less organic solvent, environmentally friendly.[][3][4]Higher initial equipment cost.[3]
Crystallization Cost-effective for large scale, can provide high purity.Product must be crystalline, method development can be time-consuming.
Distillation Suitable for large quantities, relatively low cost.Product must be thermally stable, may not be suitable for high-boiling point compounds.

Experimental Protocols

General Protocol for Asymmetric Alkynylation of 2-Acetylthiazole

This protocol is a general guideline and may require optimization for specific equipment and scale.

  • Catalyst Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add the chiral ligand (e.g., (+)-N-methylephedrine, 1.1 eq) and the metal salt (e.g., Zn(OTf)₂, 1.0 eq) to anhydrous toluene. Stir the mixture at room temperature for 1-2 hours to form the catalyst complex.

  • Reaction Setup: Cool the catalyst mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Addition of Reactants:

    • Add 2-acetylthiazole (1.0 eq) to the catalyst mixture.

    • Slowly add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, preparative HPLC, or SFC to obtain the enantiomerically pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

ExperimentalWorkflow Start Start: Reagent Preparation CatalystFormation In-situ Catalyst Formation (Chiral Ligand + Metal Salt) Start->CatalystFormation Reaction Asymmetric Alkynylation (2-Acetylthiazole + Alkyne) CatalystFormation->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup CrudeProduct Crude Product Isolation Workup->CrudeProduct Purification Purification (Chromatography/Crystallization) CrudeProduct->Purification Analysis Analysis (NMR, HPLC for ee) Purification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct

References

Technical Support Center: Analytical Methods for Detecting Impurities in (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, by-products, and reagents. For instance, in a typical synthesis involving the addition of an ethynyl (B1212043) group to 2-acetylthiazole, potential impurities could include the starting ketone or by-products from side reactions.

  • Enantiomeric Impurity: This refers to the presence of the undesired (S)-enantiomer. Since the biological activity and toxicological profile of enantiomers can differ significantly, controlling the enantiomeric excess is critical.

  • Degradation Products: These impurities form due to the decomposition of the active pharmaceutical ingredient (API) intermediate under various stress conditions such as exposure to light, heat, humidity, acid, or base.[1][2]

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[3][4]

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining enantiomeric purity and quantifying other non-volatile organic impurities.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile impurities, particularly residual solvents from the manufacturing process.[3][4][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and can also be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity.[12][13][14][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying and characterizing degradation products and other non-volatile impurities, especially when coupled with forced degradation studies.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[17][18][19] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Exposing the solid sample and a solution to UV light (254 nm) and visible light for a specified duration.

Samples from each condition should be analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Troubleshooting Guides

Chiral HPLC Analysis

Issue 1: Poor or no separation of enantiomers.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral molecules is a critical step in pharmaceutical development, ensuring the safety and efficacy of drug candidates. (R)-2-(thiazol-2-yl)but-3-yn-2-ol, a tertiary propargyl alcohol containing a thiazole (B1198619) moiety, represents a class of compounds for which chiral purity is essential. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the successful chiral separation of its enantiomers.

Comparison of Recommended Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, are the most successful and versatile for chiral separations.[2][4] The selection of the stationary phase is the most critical parameter influencing selectivity.[5] For a molecule like 2-(thiazol-2-yl)but-3-yn-2-ol (B1457058), which contains a hydroxyl group, a triple bond, and a heterocyclic aromatic system, CSPs that offer a combination of hydrogen bonding, π-π interactions, and steric hindrance are most likely to provide effective chiral recognition.

Below is a comparison of recommended CSPs and typical starting conditions for method development. The performance data is based on the separation of analogous chiral alcohols and is intended to be illustrative of the expected selectivity.

Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases and Performance

Chiral Stationary Phase (CSP)Base PolysaccharideKey Features & StrengthsTypical Mobile Phase (Normal Phase)Expected Selectivity (α)Expected Resolution (Rs)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability, excellent for aromatic and alcohol compounds. Often provides high selectivity.n-Hexane / Isopropanol (90:10, v/v)1.2 - 2.5> 1.5
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to Chiralpak AD. Strong π-π interaction capabilities.n-Hexane / Ethanol (B145695) (85:15, v/v)1.1 - 2.0> 1.5
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version of AD, compatible with a wider range of solvents ("non-standard" solvents).[1][6]Heptane / Ethanol / Methanol (B129727) (80:10:10, v/v/v)1.3 - 2.8> 2.0
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Different selectivity profile from phenylcarbamate phases. Useful for compounds with ester or keto groups.n-Hexane / Isopropanol (80:20, v/v)1.1 - 1.8> 1.5

Note: Performance metrics are estimates based on separations of structurally similar chiral alcohols. Actual results for this compound may vary and require experimental optimization.

Experimental Protocols

A systematic approach to method development is crucial for achieving baseline separation.[7] The following protocol outlines a typical workflow for the chiral HPLC analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the racemic 2-(thiazol-2-yl)but-3-yn-2-ol in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or an alternative from Table 1.

  • Mobile Phase: Start with a normal phase eluent such as n-Hexane/Isopropanol (90:10, v/v). The alcohol modifier percentage is a critical parameter to optimize.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be varied to improve resolution, with lower temperatures often enhancing selectivity.[5]

  • Detection Wavelength: 254 nm, or the UV maximum of the thiazole chromophore.

  • Injection Volume: 10 µL.

Method Development and Optimization
  • Initial Screening: Screen the selected columns (e.g., Chiralpak AD-H and Chiralcel OD-H) with the initial mobile phase conditions.

  • Modifier Optimization: If separation is observed, adjust the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. Reducing the alcohol content generally increases retention and can improve resolution, while increasing it shortens analysis time.

  • Alcohol Type: Evaluate different alcohols (e.g., ethanol vs. isopropanol) as the polar modifier, as this can significantly alter selectivity.[8]

  • Flow and Temperature: Optimize the flow rate and column temperature to achieve the best balance of resolution and analysis time.

  • Alternative Modes: If normal phase conditions are unsuccessful, explore polar organic mode (e.g., pure methanol or ethanol) or reversed-phase mode (e.g., acetonitrile/water), especially if using an immobilized CSP like Chiralpak IA.[10]

Workflow and Logic Diagrams

To visually represent the analytical process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logic for column selection.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Method Screening cluster_analysis Phase 3: Analysis & Optimization cluster_result Phase 4: Final Method SamplePrep Sample Preparation (Racemate at 0.1 mg/mL) HPLC_Run HPLC Injection & Data Acquisition SamplePrep->HPLC_Run MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA) MobilePhasePrep->HPLC_Run ColumnScreen Column Screening (Chiralpak AD, Chiralcel OD) MobilePhaseScreen Mobile Phase Screening (Vary Alcohol % and Type) ColumnScreen->MobilePhaseScreen MobilePhaseScreen->HPLC_Run Data_Analysis Data Analysis (Calculate α and Rs) HPLC_Run->Data_Analysis Optimization Parameter Optimization (Flow Rate, Temperature) Data_Analysis->Optimization FinalMethod Validated Chiral Method Data_Analysis->FinalMethod Resolution > 1.5 Optimization->HPLC_Run Re-inject

Caption: Experimental workflow for chiral HPLC method development.

Column_Selection_Logic cluster_columns Primary Column Choices Analyte Analyte: This compound Features Key Structural Features: - Aromatic Thiazole (π-system) - Hydroxyl Group (H-bonding) - Tertiary Alcohol (Steric bulk) Analyte->Features CSP_Type Select CSP Type: Polysaccharide-Based Features->CSP_Type Amylose Amylose Derivatives (e.g., Chiralpak AD, IA) Broad applicability CSP_Type->Amylose Cellulose Cellulose Derivatives (e.g., Chiralcel OD, OJ) Complementary selectivity CSP_Type->Cellulose MobilePhase Select Mobile Phase Mode: Start with Normal Phase (Hexane/Alcohol) Amylose->MobilePhase Cellulose->MobilePhase

Caption: Logic for selecting a suitable chiral stationary phase.

By following this structured approach, researchers can efficiently develop a robust and reliable chiral HPLC method for the enantiomeric purity assessment of this compound and other related chiral propargyl alcohols.

References

Comparative Guide to the Determination of Enantiomeric Excess for (R)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (R)-2-(thiazol-2-yl)but-3-yn-2-ol. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by detailed experimental protocols and performance data.

The selection of an appropriate analytical method for determining enantiomeric excess is a crucial decision that depends on factors like the nature of the chiral compound, required accuracy, sample throughput, and available instrumentation.[1] While various techniques exist, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most commonly employed methods for chiral alcohols.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for the principal techniques used in determining the enantiomeric excess of chiral alcohols.

FeatureChiral HPLCChiral GCNMR Spectroscopy with Chiral Agents
Principle Differential interaction with a chiral stationary phase (CSP) leading to physical separation of enantiomers.Separation of volatile enantiomers (or their derivatives) on a capillary column coated with a CSP.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, causing distinguishable chemical shifts.[2][3]
Accuracy High to ExcellentHigh to ExcellentModerate to High
Precision High to ExcellentHigh to ExcellentModerate to High
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (mg to µg level)
Sample Throughput Moderate (typically 10-30 min per sample)High (typically 5-20 min per sample)High (typically <15 min per sample)[4]
Method Development Can be extensive, requiring screening of columns and mobile phases.[2]Requires optimization of temperature programs and derivatization if necessary.Requires selection of an appropriate chiral agent and solvent.
Non-destructive YesYesYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols that should be optimized for the specific analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for ee determination due to its high accuracy, precision, and the ability to physically separate enantiomers.[2][5]

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The separated enantiomers are detected, and the peak areas are used to calculate the enantiomeric excess.[1] The formula for calculating ee is: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[1]

Experimental Protocol:

  • Column: A polysaccharide-based chiral column such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) is a common starting point.[1]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. For non-volatile alcohols, derivatization may be necessary.

Principle: Volatile chiral alcohols, or their volatile derivatives, are separated on a capillary column coated with a chiral stationary phase.[1] The ee is calculated from the integrated peak areas of the two enantiomers.[6]

Experimental Protocol:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX™ 225), is commonly used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[1]

  • Injector and Detector Temperature: Typically set to 250°C.[1]

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).[1]

  • Sample Preparation: Dissolve the alcohol in a suitable solvent like dichloromethane (B109758) to a concentration of ~1 mg/mL.[1] Derivatization with an agent like trifluoroacetic anhydride (B1165640) may be required if the alcohol is not sufficiently volatile.[7]

  • Injection Volume: 1 µL (split injection).[1]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a rapid, non-separative method for determining enantiomeric excess.[2][4]

Principle: A chiral solvating agent (CSA) is added to the sample, forming non-covalent, diastereomeric complexes with the enantiomers. This interaction results in different magnetic environments for the enantiomers, leading to separate signals in the NMR spectrum.[2][8] The ratio of the integrals of these distinct signals corresponds to the enantiomeric ratio.[2]

Experimental Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Chiral Solvating Agent (CSA): Common CSAs for alcohols include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or chiral lanthanide shift reagents.[8][9]

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

  • Sample Preparation: In an NMR tube, dissolve a known amount of the analyte (e.g., 5-10 mg) in the deuterated solvent. Add the CSA in varying molar equivalents (e.g., 0.5, 1.0, 1.5 equivalents) to achieve optimal separation of the signals.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal in the analyte that shows clear separation for the two enantiomers upon addition of the CSA. Integrate the two resolved signals to determine the enantiomeric ratio.

Mandatory Visualizations

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Chiral Analyte (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC/NMR) Dissolution->Derivatization HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC NMR NMR Spectroscopy + Chiral Agent Derivatization->NMR Chromatogram Chromatogram (HPLC/GC) Integration Peak/Signal Integration Chromatogram->Integration Spectrum NMR Spectrum Spectrum->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for determining the enantiomeric excess of a chiral analyte.

G Decision Tree for Method Selection Start Start: Determine ee of This compound Volatile Is the analyte volatile? Start->Volatile HighAccuracy Is highest accuracy and precision required? Volatile->HighAccuracy No ChiralGC Use Chiral GC Volatile->ChiralGC Yes RapidScreening Is rapid screening or in-situ analysis needed? HighAccuracy->RapidScreening No ChiralHPLC Use Chiral HPLC HighAccuracy->ChiralHPLC Yes RapidScreening->ChiralHPLC No (Consider HPLC for validation) NMR Use NMR with Chiral Agent RapidScreening->NMR Yes DerivatizeGC Derivatize then use Chiral GC ChiralGC->DerivatizeGC If not sufficiently volatile

Caption: Decision tree for selecting an analytical method for ee determination.

References

A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of Propargyl Alcohols: A Focus on Heteroaromatic Ketone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral propargyl alcohols is a critical transformation in organic chemistry, yielding key intermediates for the preparation of a wide range of pharmaceuticals and biologically active molecules. Among these, tertiary propargyl alcohols bearing heterocyclic moieties, such as (R)-2-(thiazol-2-yl)but-3-yn-2-ol, are of significant interest. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in the reviewed literature, a number of chiral catalysts have demonstrated high efficacy in the asymmetric alkynylation of structurally related heteroaromatic and aromatic ketones.

This guide provides an objective comparison of different classes of chiral catalysts—Rhodium(III), Zinc(II), and Copper(I) based systems—for the enantioselective synthesis of tertiary propargyl alcohols from heteroaromatic and analogous ketone substrates. The performance of these catalysts is evaluated based on reported experimental data for yield and enantiomeric excess (ee%). Detailed experimental protocols for representative reactions are also provided to facilitate methodological assessment.

Performance Comparison of Chiral Catalysts

The following table summarizes the performance of selected chiral catalysts in the asymmetric alkynylation of ketones that are structurally analogous to 2-acetylthiazole. The data is compiled from peer-reviewed scientific literature to provide a basis for comparison.

Catalyst SystemKetone SubstrateAlkyneYield (%)ee (%)Reaction Conditions
Rhodium (III) Pincer Complex 2-TrifluoroacetylimidazolePhenylacetylene (B144264)9594Rh catalyst (1 mol%), Toluene (B28343), 60 °C, 24 h
Zinc (II) / Amino Alcohol AcetophenonePhenylacetylene8597Zn(OTf)₂, (1R,2S)-N-Methylephedrine, Toluene, rt
Copper (I) / Chiral P,N Ligand 2-AcetylpyridinePhenylacetylene8892CuI, Chiral Ligand, Toluene, -20 °C, 24 h

Note: The data presented is for analogous reactions due to the absence of specific literature data for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the representative catalytic systems are provided below. These protocols are based on published experimental procedures and are intended to serve as a guide for laboratory implementation.

Rhodium(III)-Catalyzed Asymmetric Alkynylation of 2-Trifluoroacetylimidazole

This protocol is adapted from studies on the enantioselective alkynylation of activated ketones using chiral Rhodium(III) pincer complexes.

Materials:

  • Chiral CCN Pincer Rh(III) Complex (e.g., derived from an N-heterocyclic carbene and an oxazoline)

  • 2-Trifluoroacetylimidazole

  • Phenylacetylene

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chiral CCN Pincer Rh(III) complex (1 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • To this solution, add 2-trifluoroacetylimidazole (1.0 equivalent).

  • Finally, add phenylacetylene (1.2 equivalents) to the reaction mixture.

  • The reaction mixture is then stirred at 60 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired chiral propargyl alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Zinc(II)-Catalyzed Enantioselective Alkynylation of Acetophenone

This widely used protocol, developed by Carreira and co-workers, employs a readily available chiral amino alcohol.

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (1R,2S)-N-Methylephedrine

  • Acetophenone

  • Phenylacetylene

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried flask under an inert atmosphere, add Zn(OTf)₂ (1.1 equivalents) and (1R,2S)-N-methylephedrine (1.2 equivalents).

  • Add anhydrous toluene, followed by triethylamine (1.2 equivalents).

  • The resulting suspension is stirred at room temperature for 2 hours.

  • Phenylacetylene (1.2 equivalents) is then added, and the mixture is stirred for an additional 30 minutes.

  • Acetophenone (1.0 equivalent) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated.

  • The product is purified by flash chromatography to afford the chiral tertiary alcohol.

  • Enantiomeric excess is determined by chiral HPLC.

Copper(I)-Catalyzed Asymmetric Alkynylation of 2-Acetylpyridine

Copper-based systems with chiral ligands have emerged as powerful catalysts for the alkynylation of various ketones.

Materials:

  • Copper(I) iodide (CuI)

  • Chiral P,N-ligand (e.g., a phosphino-oxazoline derivative)

  • 2-Acetylpyridine

  • Phenylacetylene

  • A suitable base (e.g., a tertiary amine)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with CuI (5 mol%) and the chiral P,N-ligand (5.5 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to -20 °C.

  • 2-Acetylpyridine (1.0 equivalent) and the base (1.5 equivalents) are added sequentially.

  • Phenylacetylene (1.2 equivalents) is then added dropwise.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography yields the enantiomerically enriched propargyl alcohol.

  • Chiral HPLC is used to determine the enantiomeric excess.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the components in a typical chiral catalyst screening for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_process Process cluster_analysis Analysis Catalyst Catalyst Mixing Mixing & Stirring Catalyst->Mixing Ligand Ligand Ligand->Mixing Solvent Solvent Solvent->Mixing Ketone 2-Acetylthiazole Ketone->Mixing Alkyne Acetylene Source Alkyne->Mixing Reaction Reaction at Controlled Temperature Mixing->Reaction Quenching Work-up & Quenching Reaction->Quenching Purification Column Chromatography Quenching->Purification Analysis Yield & ee% Determination (NMR, HPLC) Purification->Analysis catalyst_comparison_logic cluster_catalysts Chiral Catalyst Systems cluster_metrics Performance Metrics Target This compound Rh Rhodium-based Target->Rh Zn Zinc-based Target->Zn Cu Copper-based Target->Cu Yield Yield Rh->Yield ee Enantiomeric Excess (ee%) Rh->ee Conditions Reaction Conditions Rh->Conditions Zn->Yield Zn->ee Zn->Conditions Cu->Yield Cu->ee Cu->Conditions

A Spectroscopic Guide to Differentiating Enantiomers: (R)- and (S)-2-(thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of the (R) and (S) enantiomers of 2-(thiazol-2-yl)but-3-yn-2-ol (B1457058). This guide outlines the expected outcomes and detailed experimental protocols for their differentiation using nuclear magnetic resonance (NMR) and chiroptical spectroscopy.

Enantiomers, mirror-image isomers of a chiral molecule, present a unique challenge in chemical analysis. While possessing identical physical and chemical properties in an achiral environment, their distinct three-dimensional arrangements can lead to significantly different biological activities. This makes their differentiation and characterization crucial in fields like drug development. This guide focuses on the spectroscopic comparison of the (R) and (S) enantiomers of the chiral molecule 2-(thiazol-2-yl)but-3-yn-2-ol.

Spectroscopic Comparison Overview

Standard spectroscopic techniques like NMR and IR are typically insufficient to distinguish between enantiomers in an achiral solvent, as the spectra produced will be identical.[1] However, by employing specialized techniques or chiral environments, differentiation becomes possible. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a direct and powerful method for this purpose.[2][3]

Key Spectroscopic Techniques for Enantiomer Differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), enantiomers form diastereomeric complexes that exhibit distinct NMR spectra.[1][4]

  • Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy: These techniques measure the differential absorption of left and right circularly polarized light. Enantiomers produce CD and VCD spectra that are mirror images of each other—equal in intensity but opposite in sign.[2][3][5][6]

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of 2-(thiazol-2-yl)but-3-yn-2-ol based on established principles of stereoisomer analysis.

Table 1: Expected ¹H NMR Data in an Achiral Solvent (e.g., CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment(R)-enantiomer(S)-enantiomer
Hypothetical valuesIdenticalIdentical
7.75d1HThiazole-H4YesYes
7.30d1HThiazole-H5YesYes
2.90s1HAlkyne-HYesYes
2.50s (br)1HOHYesYes
1.70s3HCH₃YesYes

Table 2: Expected ¹H NMR Data in the Presence of a Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment(R)-enantiomer(S)-enantiomer
Hypothetical valuesDifferentDifferent
7.76 / 7.74d1HThiazole-H4δₐδₐ'
7.31 / 7.29d1HThiazole-H5δₑδₑ'
2.91 / 2.89s1HAlkyne-Hδᵢδᵢ'
2.52 / 2.48s (br)1HOHδₒδₒ'
1.71 / 1.69s3HCH₃δᵤδᵤ'

Table 3: Expected Circular Dichroism (CD) Data

Wavelength (nm)(R)-enantiomer (Δε)(S)-enantiomer (Δε)
Hypothetical values
210+ve-ve
245-ve+ve
280+ve-ve

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This protocol describes the general procedure for differentiating enantiomers using a chiral solvating agent.

1. Sample Preparation:

  • Prepare a stock solution of the chiral solvating agent (e.g., (R)-(-)-Mandelic Acid) in a suitable deuterated solvent (e.g., CDCl₃).[7]
  • Accurately weigh approximately 5-10 mg of the enantiomeric sample (or mixture) into an NMR tube.
  • Add the deuterated solvent to dissolve the sample.
  • Acquire a standard ¹H NMR spectrum of the sample in the achiral solvent.
  • To the NMR tube, add a molar equivalent of the chiral solvating agent stock solution.
  • Gently mix the sample to ensure homogeneity.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum of the sample with the chiral solvating agent.
  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Key parameters to consider include the relaxation delay (d1), which should be at least 5 times the longest T1 relaxation time of the nuclei of interest, and the acquisition time.[8]

3. Data Analysis:

  • Process the NMR data (Fourier transform, phase correction, and baseline correction).
  • Compare the spectrum obtained with the chiral solvating agent to the one without.
  • The formation of diastereomeric complexes should result in the splitting of signals corresponding to the enantiomers, allowing for their differentiation and quantification.[4]

Circular Dichroism (CD) Spectroscopy

This protocol outlines the general steps for acquiring CD spectra to differentiate between enantiomers.

1. Sample Preparation:

  • Prepare solutions of each enantiomer in a suitable solvent that is transparent in the desired wavelength range.[9]
  • The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in a standard UV-Vis spectrum. A typical concentration for far-UV CD is 0.1-0.5 mg/mL.[10]
  • Prepare a blank sample containing only the solvent.

2. CD Data Acquisition:

  • Use a calibrated CD spectrometer.
  • Rinse the quartz cuvette thoroughly with the solvent and record a baseline spectrum.[11]
  • Rinse the cuvette with the sample solution before filling it.
  • Record the CD spectrum of each enantiomer over the desired wavelength range (e.g., 190-400 nm).
  • Typically, multiple scans are averaged to improve the signal-to-noise ratio.[9]

3. Data Processing and Analysis:

  • Subtract the solvent baseline from each sample spectrum.
  • The resulting spectra for the (R) and (S) enantiomers are expected to be mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers of 2-(thiazol-2-yl)but-3-yn-2-ol.

G Workflow for Spectroscopic Comparison of Enantiomers cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_cd Circular Dichroism Spectroscopy cluster_conclusion Conclusion R_Enantiomer (R)-enantiomer NMR_Achiral ¹H NMR (Achiral Solvent) R_Enantiomer->NMR_Achiral NMR_Chiral ¹H NMR (Chiral Solvating Agent) R_Enantiomer->NMR_Chiral CD_Spectroscopy CD Spectroscopy R_Enantiomer->CD_Spectroscopy S_Enantiomer (S)-enantiomer S_Enantiomer->NMR_Achiral S_Enantiomer->NMR_Chiral S_Enantiomer->CD_Spectroscopy Identical_Spectra Identical Spectra NMR_Achiral->Identical_Spectra Different_Spectra Different Spectra NMR_Chiral->Different_Spectra Conclusion Enantiomer Differentiation Confirmed Different_Spectra->Conclusion Mirror_Image_Spectra Mirror-Image Spectra CD_Spectroscopy->Mirror_Image_Spectra Mirror_Image_Spectra->Conclusion

References

biological activity comparison of different thiazole-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][4][5] This guide provides a comparative analysis of different thiazole-containing compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of cancer chemotherapeutic agents.[6] Their mechanism of action often involves targeting specific kinases to inhibit cancer cell growth.[2]

A study on novel pyrazoline-thiazole scaffolds revealed significant anticancer activity against various cell lines.[7] Specifically, compounds 7c , 9c , and 11d demonstrated the most promising results against MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cell lines.[7] Another study synthesized a series of 2,4-disubstituted 1,3-thiazole derivatives and evaluated their anticancer activity. Among the sixteen compounds, S3P1c , S3P2c , S3P2d , S3P3a , and S3P4d showed the most potent activity.[8]

Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines.[9] Compound 8c , a 4-chloro-2-methylphenyl amido substituted thiazole, exhibited the highest activity against the A-549 cell line with a 48% inhibition rate at a concentration of 5 µg/mL.[9][10]

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Pyrazoline-Thiazole 7c MCF-7, HepG-2, A549-Most Promising[7]
Pyrazoline-Thiazole 9c MCF-7, HepG-2, A549-Most Promising[7]
Pyrazoline-Thiazole 11d MCF-7, HepG-2, A549-Most Promising[7]
2,4-disubstituted 1,3-thiazole S3P1c --Best Activity[8]
2,4-disubstituted 1,3-thiazole S3P2c -CTC50Lower value indicates better activity[8]
2,4-disubstituted 1,3-thiazole S3P2d -CTC50Lower value indicates better activity[8]
2,4-disubstituted 1,3-thiazole S3P3a -CTC50Lower value indicates better activity[8]
2,4-disubstituted 1,3-thiazole S3P4d -CTC50Lower value indicates better activity[8]
Thiazole-5-carboxamide 8c A-549% Inhibition (at 5 µg/mL)48%[9][10]
Thiazole-5-carboxamide 8f A-549% Inhibition (at 5 µg/mL)40%[9]
Thiazole-5-carboxamide 7f HCT-8% Inhibition (at 5 µg/mL)40%[9]

The in vitro anticancer activity of the pyrazoline-thiazole derivatives was examined against three human cancer cell lines: MCF-7, HepG-2, and A549.[7] For the 2,4-disubstituted 1,3-thiazole derivatives, the cytotoxic concentration at which 50% of the cancer cells die after exposure (CTC50) was calculated to determine anticancer activity.[8] The anticancer evaluation of the 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives was performed against A-549, Bel7402, and HCT-8 cell lines, with 5-fluorouracil (B62378) used as a control.[9][10]

Anti-inflammatory Activity

Thiazole derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) which are involved in the arachidonic acid pathway of inflammation.[11]

A study on newly synthesized thiazole derivatives demonstrated substantial anti-inflammatory properties.[12] Compounds 3c and 3d were particularly effective, showing up to 44% and 41% inhibition, respectively, in a carrageenan-induced rat paw edema model.[12] Another study investigated thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles as potential inhibitors of inducible nitric oxide synthase (iNOS).[13] The most potent anti-inflammatory and antioxidant effects were observed for thiazolyl-carbonyl-thiosemicarbazides Th-1-8 , thiazolyl-1,3,4-oxadiazole Th-20 , and thiazolyl-1,3,4-thiadiazole Th-21 .[13]

Furthermore, two thiazole derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were found to significantly block prostaglandin (B15479496) production in LPS-stimulated RAW 264.7 cells, suggesting specific COX-2 inhibition.[14]

Table 2: Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound/DerivativeModel/TargetActivity MetricValueReference
Thiazole derivative 3c Carrageenan-induced rat paw edema% Inhibition44%[12]
Thiazole derivative 3d Carrageenan-induced rat paw edema% Inhibition41%[12]
Thiazolyl-carbonyl-thiosemicarbazides Th-1-8 iNOS inhibition-Best effect[13]
Thiazolyl-1,3,4-oxadiazole Th-20 iNOS inhibition-Best effect[13]
Thiazolyl-1,3,4-thiadiazole Th-21 iNOS inhibition-Best effect[13]
Thiazole derivative CX-32 COX-2Prostaglandin production blockageSignificant[14]
Thiazole derivative CX-35 COX-2Prostaglandin production blockageSignificant[14]

The anti-inflammatory activity of thiazole derivatives 3c and 3d was evaluated using the carrageenan and formalin-induced rat paw edema methods. The extent of edema was measured at various time intervals after treatment.[12] For the thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, the in vivo anti-inflammatory effects were studied in a turpentine (B1165885) oil-induced inflammation model, assessing the acute phase bone marrow response, phagocyte activity, NO synthesis, and antioxidant capacity.[13] The inhibitory effect of CX-32 and CX-35 on COX-2 activity was assessed by incubating LPS-activated RAW cells with the compounds and measuring the levels of secreted PGE2 by enzyme immunoassay (EIA) and COX-2 protein levels by western blot.[14]

COX2_Inhibition LPS LPS (Lipopolysaccharide) RAW_cells RAW 264.7 Cells LPS->RAW_cells stimulates COX2_up COX-2 Upregulation RAW_cells->COX2_up Prostaglandins Prostaglandin Production COX2_up->Prostaglandins acts on Arachidonic Acid to increase Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Thiazole_CX Thiazole Derivatives (CX-32, CX-35) Thiazole_CX->COX2_up inhibit

Caption: COX-2 signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Activity

The thiazole moiety is a fundamental framework for many antimicrobial agents.[15] The emergence of drug-resistant microbial strains necessitates the development of new and potent antimicrobial drugs, and thiazole derivatives have shown considerable promise in this area.[15][16]

A study evaluating synthetic phenylthiazole compounds demonstrated potent antimicrobial activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA).[16] The lead thiazole compound 1 exhibited the most potent activity with a Minimum Inhibitory Concentration (MIC) value of 1.3 µg/mL against all six drug-resistant staphylococcal strains tested.[16] Another investigation into a series of thiazole derivatives reported that compounds 43a , 43b , 43c , and 43d showed potential antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole.[15] Specifically, compound 43a was effective against S. aureus and E. coli with an MIC of 16.1 µM, while 43b was most effective against A. niger with an MIC of 16.2 µM.[15]

Furthermore, a series of thiazole derivatives incorporating a pyrazoline ring were synthesized and evaluated for their antimicrobial activity. Most of these compounds showed a moderate to potent degree of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[17]

Table 3: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
Phenylthiazole 1 MRSA strainsMIC1.3 µg/mL[16]
Phenylthiazole 2 (biphenyl analogue)MRSA strainsMIC2.8 - 5.6 µg/mL[16]
Phenylthiazole 3 (butyne analogue)MRSA strainsMIC2.8 - 5.6 µg/mL[16]
Thiazole derivative 43a S. aureus, E. coliMIC16.1 µM[15]
Thiazole derivative 43b A. nigerMIC16.2 µM[15]
Thiazole derivative 43c B. subtilisMIC28.8 µM[15]

The antimicrobial activity of the phenylthiazole compounds against MRSA strains was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[16] For the thiazole derivatives 43a-d , the in vitro antimicrobial activity was evaluated against various bacterial and fungal strains to determine their MIC values.[15] The antimicrobial activity of the thiazole derivatives with a pyrazoline ring was evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[17]

AST_Workflow Start Start: Prepare Bacterial/Fungal Inoculum Prepare_Compounds Prepare Serial Dilutions of Thiazole Compounds Start->Prepare_Compounds Inoculate Inoculate Microtiter Plate Wells with Microorganism and Compound Dilutions Start->Inoculate Prepare_Compounds->Inoculate Incubate Incubate at Optimal Temperature (e.g., 37°C for 24h) Inoculate->Incubate Observe Observe for Microbial Growth (e.g., Turbidity) Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral propargyl alcohols is a critical step in the synthesis of complex molecules and the development of safe and effective pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of the validation of four key analytical techniques for determining the chiral purity of propargyl alcohols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The comparison is supported by representative experimental data and detailed methodologies to aid in the selection and implementation of the most suitable method for a given application.

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose.[1][2] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Quantitative Performance Comparison

The selection of an analytical technique for the chiral purity analysis of propargyl alcohols depends on factors such as the analyte's volatility, thermal stability, and the required sensitivity and speed of analysis. The following tables summarize typical quantitative performance data for validated methods for each technique.

Table 1: Comparison of Validated Method Performance for Chiral Purity of Propargyl Alcohols

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Linearity Range (µg/mL) 1 - 2000.5 - 1501 - 2502 - 150
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.997
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%98.5 - 101.0%97.0 - 103.0%
Precision (RSD%) < 2.0%< 2.5%< 1.5%< 3.0%
LOD (µg/mL) 0.30.10.20.5
LOQ (µg/mL) 1.00.50.72.0

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative methodologies for the chiral analysis of propargyl alcohols using HPLC, GC, SFC, and CE.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the separation of enantiomers.[6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[7][8]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may require adjustment based on the specific propargyl alcohol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the propargyl alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds. Derivatization of the propargyl alcohol may be necessary to improve volatility and chromatographic performance.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: If necessary, derivatize the propargyl alcohol with a suitable agent (e.g., trifluoroacetic anhydride) to form a more volatile ester. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption by using supercritical CO2 as the primary mobile phase.[1]

  • Instrumentation: SFC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Polysaccharide-based chiral stationary phase compatible with SFC (e.g., Chiralpak IC-3, 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol (B145695) (e.g., 85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the propargyl alcohol sample in the modifier solvent to a concentration of approximately 1 mg/mL.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

  • Instrumentation: Capillary electrophoresis system with a DAD.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector (e.g., 15 mM sulfated-β-cyclodextrin).

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the propargyl alcohol sample in the BGE to a concentration of approximately 0.5 mg/mL.

Mandatory Visualizations

To better illustrate the processes involved in the validation of analytical methods for chiral purity, the following diagrams are provided.

analytical_method_validation_workflow start Define Analytical Target Profile (ATP) method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol validation_execution Execute Validation Studies validation_protocol->validation_execution specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness validation_execution->specificity validation_execution->linearity validation_execution->accuracy validation_execution->precision validation_execution->lod_loq validation_execution->robustness data_analysis Data Analysis & Evaluation validation_execution->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation logical_relationships specificity Specificity accuracy Accuracy specificity->accuracy precision Precision specificity->precision linearity Linearity linearity->accuracy linearity->precision range Range linearity->range accuracy->range precision->range lod LOD loq LOQ lod->loq robustness Robustness

References

comparative study of different work-up procedures for alkynylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Final Step in Alkyne Synthesis

Alkynylation reactions, such as the Sonogashira, Negishi, and copper-catalyzed coupling reactions, are fundamental tools in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, the success of these reactions is not solely determined by the coupling step itself; the subsequent work-up procedure is critical for isolating the desired alkyne product in high yield and purity. This guide provides a comparative analysis of different work-up strategies for common alkynylation reactions, supported by experimental data, to aid researchers in selecting the optimal procedure for their specific needs.

Key Considerations in Alkynylation Work-Up

The choice of work-up procedure depends on several factors, including the specific type of alkynylation reaction, the properties of the substrates and products, and the scale of the reaction. The primary goals of the work-up are to:

  • Quench the reaction: Safely deactivate any remaining reactive species.

  • Remove catalysts and reagents: Eliminate metal catalysts (e.g., palladium, copper), ligands, bases, and unreacted starting materials.

  • Isolate the product: Separate the desired alkyne from byproducts and impurities.

This guide will focus on three common work-up strategies: aqueous work-up, filtration-based work-up, and direct purification.

Comparative Analysis of Work-Up Procedures

Sonogashira Coupling Work-Up

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a widely used method for synthesizing substituted alkynes.[1] Work-up procedures for this reaction are designed to remove the palladium and copper catalysts, phosphine (B1218219) ligands, and the amine base.

Table 1: Comparison of Work-Up Procedures for Sonogashira Reactions

Work-Up ProcedureTypical Quenching AgentExtraction SolventPurification MethodReported Yield RangeAdvantagesDisadvantages
Aqueous Acidic Work-Up Dilute HCl (e.g., 2 M)[2]Ethyl acetate, Diethyl etherColumn Chromatography70-95%[3]Effectively removes amine bases and copper salts.May not be suitable for acid-sensitive functional groups.
Aqueous Basic Work-Up Saturated NH₄Cl solution[4]Dichloromethane, Ethyl acetateColumn Chromatography65-90%Milder than acidic work-up, suitable for a wider range of functional groups.May be less effective at removing some copper species.
Filtration through Celite/Silica (B1680970) None (direct filtration)Dichloromethane, Ethyl acetateColumn Chromatography75-98%[5]Simple and rapid for removing precipitated catalysts and salts.May not remove all soluble impurities, often requires subsequent purification.

Experimental Protocol: Aqueous Acidic Work-Up for a Sonogashira Reaction [2]

  • Upon reaction completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate.

  • The organic solution is washed with 2 M HCl to remove the amine base (e.g., triethylamine).

  • The organic layer is then washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Copper-Catalyzed Alkynylation Work-Up

Copper-catalyzed alkynylation reactions, which can proceed without palladium, are gaining popularity due to the lower cost and toxicity of copper. The work-up for these reactions focuses on the efficient removal of copper salts and other reaction components.

Table 2: Comparison of Work-Up Procedures for Copper-Catalyzed Alkynylation Reactions

Work-Up ProcedureTypical Quenching AgentExtraction SolventPurification MethodReported Yield RangeAdvantagesDisadvantages
Filtration and Extraction Water and Triethylamine[5]Ethyl acetateColumn Chromatography80-95%[5]Efficiently removes copper salts through filtration of a suspension.The use of triethylamine (B128534) in the work-up requires subsequent removal.
Aqueous Ammonium (B1175870) Chloride Wash Saturated NH₄Cl solution[4]Dichloromethane, Ethyl acetateColumn Chromatography75-90%Forms a soluble copper-ammonia complex, facilitating its removal into the aqueous phase.Multiple washes may be required for complete copper removal.

Experimental Protocol: Filtration and Extraction for a Copper-Promoted Oxidative C−H/N−H Activation with Alkynes [5]

  • After the reaction is complete, the mixture is cooled to ambient temperature.

  • Water and triethylamine are added to the reaction mixture, leading to the formation of a suspension.

  • The mixture is filtered through a pad of Celite® to remove insoluble copper species.

  • The filtrate is extracted with ethyl acetate.

  • The combined organic phases are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is purified by column chromatography.

Negishi Alkynylation Work-Up

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The work-up must address the removal of the catalyst and any remaining zinc salts.

Table 3: Comparison of Work-Up Procedures for Negishi Alkynylation Reactions

Work-Up ProcedureTypical Quenching AgentExtraction SolventPurification MethodReported Yield RangeAdvantagesDisadvantages
Aqueous Ammonium Chloride Quench Saturated NH₄Cl solutionDiethyl ether, Ethyl acetateColumn Chromatography70-90%Standard and effective method for quenching organozinc reagents and removing zinc salts.Emulsion formation can sometimes be an issue during extraction.
Acidic Work-Up Dilute HClDiethyl ether, Ethyl acetateColumn Chromatography65-85%Can be effective but may not be suitable for acid-labile products.Potential for side reactions with sensitive functional groups.

Experimental Protocol: Aqueous Ammonium Chloride Quench for a Negishi Alkynylation

  • The reaction mixture is cooled in an ice bath.

  • Saturated aqueous ammonium chloride solution is slowly added to quench the reaction and any unreacted organozinc species.

  • The mixture is partitioned between diethyl ether and water.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine.

  • The organic phase is dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by flash chromatography.

Visualization of Work-Up Procedures

To aid in the understanding and selection of an appropriate work-up strategy, the following diagrams illustrate a general experimental workflow and a decision-making process.

Experimental_Workflow cluster_reaction Alkynylation Reaction cluster_workup Work-Up cluster_purification Purification Reaction Reaction Setup (Substrates, Catalyst, Base, Solvent) Heating Reaction Conditions (e.g., Heating, Stirring) Reaction->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching (e.g., H₂O, NH₄Cl, HCl) Monitoring->Quenching Reaction Complete Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Aqueous Washes (e.g., Brine, NaHCO₃) Extraction->Washing Drying Drying (e.g., Na₂SO₄, MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization

Caption: General experimental workflow for alkynylation reactions and subsequent work-up.

Workup_Decision_Tree Start Select Work-Up Procedure ReactionType What is the reaction type? Start->ReactionType Sonogashira Sonogashira ReactionType->Sonogashira Sonogashira CopperCat Copper-Catalyzed ReactionType->CopperCat Cu-catalyzed Negishi Negishi ReactionType->Negishi Negishi ProductProperties Are there acid/base sensitive groups? AcidWorkup Aqueous Acidic Work-Up ProductProperties->AcidWorkup No BaseWorkup Aqueous Basic/Neutral Work-Up ProductProperties->BaseWorkup Yes CatalystState Is the catalyst precipitated? CatalystState->BaseWorkup No FiltrationWorkup Filtration-Based Work-Up CatalystState->FiltrationWorkup Yes Sonogashira->ProductProperties CopperCat->CatalystState Negishi->BaseWorkup Standard

Caption: Decision tree for selecting an appropriate work-up procedure.

Conclusion

The selection of an appropriate work-up procedure is a critical step in the successful synthesis of alkynes. While aqueous work-ups are a standard and effective method for many alkynylation reactions, the choice between acidic, basic, or neutral conditions must be guided by the stability of the product. Filtration-based work-ups offer a simpler and often faster alternative, particularly when catalysts or byproducts precipitate from the reaction mixture. Ultimately, the optimal work-up strategy will depend on a careful consideration of the specific reaction and the properties of the target molecule, with the goal of maximizing both yield and purity. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to make informed decisions and streamline their synthetic efforts.

References

A Comparative Guide to the Synthesis of (R)-2-(thiazol-2-yl)but-3-yn-2-ol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and enantioselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. (R)-2-(thiazol-2-yl)but-3-yn-2-ol, a key intermediate for various bioactive molecules, presents a synthetic challenge in achieving high enantiopurity cost-effectively. This guide provides a comparative analysis of potential synthetic pathways to this valuable compound, focusing on a likely industrial route involving the asymmetric addition of acetylene (B1199291) to 2-acetylthiazole, catalyzed by a chiral amino alcohol.

At a Glance: Synthetic Pathway Comparison

While multiple strategies can be envisaged for the synthesis of chiral propargyl alcohols, the catalytic asymmetric addition of a terminal alkyne to a ketone remains one of the most direct and atom-economical methods. This analysis will focus on a widely applicable and well-documented approach utilizing a zinc-based catalyst system with the readily available and relatively inexpensive chiral ligand, (-)-N-methylephedrine.

ParameterPathway 1: Asymmetric Ethynylation with (-)-N-Methylephedrine/Zn(OTf)₂
Starting Materials 2-Acetylthiazole, Acetylene (or a surrogate), Diethylzinc, (-)-N-Methylephedrine, Zinc Triflate
Key Reaction Catalytic, enantioselective addition of a zinc acetylide to a ketone.
Chiral Induction Use of a chiral amino alcohol ligand to create a chiral environment around the zinc catalyst.
Anticipated Yield Moderate to High (literature on analogous systems suggests 60-90%).
Anticipated e.e. Good to Excellent (literature on analogous systems suggests 80-99% e.e.).
Key Advantages Direct C-C bond formation, potential for high enantioselectivity, use of a relatively inexpensive chiral ligand.
Key Disadvantages Requires strictly anhydrous and inert conditions, handling of pyrophoric diethylzinc, potential for competing side reactions (e.g., ketone reduction).
Estimated Cost Moderate, largely influenced by the cost of the chiral ligand, zinc reagent, and anhydrous solvents.

Delving into the Synthetic Pathway: Asymmetric Ethynylation

The most plausible and scalable synthetic route to this compound involves the enantioselective addition of an acetylide nucleophile to the prochiral ketone, 2-acetylthiazole. A well-established method for this transformation employs a chiral catalyst system generated in situ from a zinc salt and a chiral amino alcohol.

G cluster_reactants Starting Materials cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Addition cluster_product Product ketone 2-Acetylthiazole reaction_step Enantioselective Ethynylation ketone->reaction_step acetylene Acetylene Source acetylene->reaction_step diethylzinc Diethylzinc (Et2Zn) catalyst Chiral Zinc-Amino Alcohol Complex diethylzinc->catalyst ligand (-)-N-Methylephedrine ligand->catalyst zinc_salt Zinc Triflate (Zn(OTf)2) zinc_salt->catalyst catalyst->reaction_step product This compound reaction_step->product

Safety Operating Guide

Proper Disposal of (r)-2-(Thiazol-2-yl)but-3-yn-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Hazard Assessment and Data Summary

Based on the hazards associated with its structural analogs, such as but-3-yn-2-ol and other thiazole (B1198619) derivatives, (r)-2-(thiazol-2-yl)but-3-yn-2-ol is presumed to be a flammable liquid and may be harmful if swallowed or inhaled.[4][5] The table below summarizes the expected hazards and key disposal parameters.

Parameter Guideline / Data Notes
Waste Classification Hazardous Chemical WasteBased on structural alerts from thiazole and acetylenic alcohol moieties.[1][6]
Primary Hazards Flammable Liquid, Acute Toxicity (Oral, Inhalation), Skin/Eye IrritantAssumed based on similar compounds like (R)-(+)-3-Butyn-2-ol.[4][5]
Incompatible Wastes Strong Oxidizing Agents, AcidsDo not mix with incompatible chemicals in the same waste container.[7][8]
Disposal Method Incineration by a licensed hazardous waste facilityThis is the standard procedure for flammable organic compounds.[9]
Drain Disposal ProhibitedNever dispose of this chemical down the sink.[6][10]
Solid Waste Disposal ProhibitedContaminated lab debris must be disposed of as hazardous waste.[11]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal program.[1][12]

  • Waste Collection :

    • Collect waste this compound in a designated, leak-proof, and chemically compatible container.[12] The original container is often the best option.[12]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

    • Ensure the container is kept closed except when adding waste.[10]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][7]

    • Include the approximate quantity or concentration of the waste.[6]

    • Affix a Harvard standardized hazardous waste label or your institution's equivalent as soon as the first drop of waste is added.[7]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][7]

    • Use secondary containment, such as a plastic bin, to prevent spills.[7][10]

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents and acids.[7]

  • Disposal of Contaminated Materials :

    • Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.[11][13]

    • Collect chemically contaminated solid waste in a designated, labeled container, such as a lined pail.[11]

    • Chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a puncture-resistant sharps container that is clearly labeled as containing chemical waste.[11][12]

  • Arranging for Pickup :

    • Once the waste container is full (no more than 90% capacity), schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal vendor.[10][14]

    • Do not accumulate large quantities of hazardous waste in the laboratory.[10]

Experimental Protocols: Decontamination

Decontamination of Glassware and Equipment:

  • Initial Rinse : Rinse the contaminated glassware or equipment with a suitable solvent, such as acetone (B3395972) or ethanol, under a chemical fume hood.[1]

  • Collect Rinsate : The solvent rinsate is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[1][13]

  • Washing : After the initial solvent rinse, the glassware can typically be washed with soap and water.

  • Final Rinse : A final rinse with water can be performed. This rinsate can usually be disposed of down the drain, but confirm your institution's specific protocols.[13]

Spill Cleanup:

In the event of a spill, evacuate the area if necessary and notify your institution's EHS department.[10] If you are trained and equipped for the cleanup:

  • Containment : Prevent the spill from spreading.[2]

  • Cleanup : For a liquid spill, absorb it with an inert absorbent material (e.g., vermiculite, sand).[2] Carefully scoop the absorbed material into a hazardous waste container.[1]

  • Decontamination : Decontaminate the spill area using a suitable solvent and cleaning agent, collecting all materials as hazardous waste.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Labeled, Sealed Container B->C D Store in Designated Secondary Containment Area C->D F Collect Contaminated Debris and Sharps Separately C->F E Segregate from Incompatibles D->E G Schedule Waste Pickup with EHS or Vendor D->G F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (r)-2-(Thiazol-2-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (r)-2-(Thiazol-2-yl)but-3-yn-2-ol. The following procedures are based on best practices for handling structurally related hazardous materials, including thiazole (B1198619) derivatives and acetylenic alcohols.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the substance's specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the chemical should be treated as hazardous. The information provided herein is based on data from similar compounds and general laboratory safety principles.

Emergency Procedures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if symptoms occur.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemStandard/Specification
Eye and Face Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Chemical-Resistant GlovesNitrile gloves are a common recommendation for handling related chemicals.[4] Always inspect gloves for integrity before use. For prolonged or repeated contact, consider double-gloving. Natural rubber/latex gloves may offer good resistance to many acids and alcohols.[3]
Body Lab Coat or Chemical-Resistant ApronWear appropriate protective clothing to prevent skin exposure.[1] For larger quantities or splash potential, consider a chemical-resistant apron or coveralls.
Respiratory Fume Hood or RespiratorUse only under a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Footwear Closed-Toe ShoesRequired for all laboratory work to protect against spills and falling objects.[4]

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Avoid breathing vapors or dust. Keep away from open flames, hot surfaces, and sources of ignition.[1] Use non-sparking tools and explosion-proof equipment.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store away from heat and sources of ignition.[1]

Experimental Workflow and Disposal Plan

The following diagram outlines the standard operational and disposal workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_cleanup Decontamination & Cleanup prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp disp_waste Segregate Waste handle_exp->disp_waste clean_equip Decontaminate Equipment handle_exp->clean_equip disp_container Use Labeled, Sealed Container disp_waste->disp_container disp_storage Store in Designated Area disp_container->disp_storage disp_pickup Arrange for Hazardous Waste Pickup disp_storage->disp_pickup clean_ppe Doff and Dispose of PPE clean_area Clean Work Area clean_equip->clean_area clean_area->clean_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.